Product packaging for 8(S)-HETrE(Cat. No.:)

8(S)-HETrE

Cat. No.: B10767690
M. Wt: 322.5 g/mol
InChI Key: SKIQVURLERJJCK-GMPUQMIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8(S)-Hydroxyeicosatrienoic acid (8(S)-HETrE) is a biologically active eicosanoid derived from the 12-lipoxygenase (12-LOX) metabolism of arachidonic acid. As a specialized pro-resolving mediator (SPM) and lipid signaling molecule, it serves as a critical research tool for investigating inflammatory pathways, immune cell chemotaxis, and the complex dynamics of the eicosanoid cascade. Its primary mechanism of action involves binding to specific G-protein coupled receptors, such as the BLT2 receptor, modulating intracellular calcium release and influencing neutrophil and monocyte migration. Researchers utilize this compound to study its role in various physiological and pathophysiological processes, including but not limited to, the resolution phase of inflammation, vascular permeability, and angiogenesis. This high-purity standard is essential for in vitro assays, receptor binding studies, lipidomics profiling, and as a quantitative reference in mass spectrometry-based analyses to further elucidate the intricate balance of pro-inflammatory and pro-resolving signals in disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B10767690 8(S)-HETrE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1

InChI Key

SKIQVURLERJJCK-GMPUQMIZSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-(9E,11Z,14Z)-eicosatrienoic acid, or 8(S)-HETrE, is a lipid mediator derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). While direct research on the specific biological functions of this compound is limited, its metabolic context suggests a potential role in modulating inflammatory and cellular processes. This technical guide provides a comprehensive overview of the known information regarding this compound, including its biosynthesis, potential biological activities inferred from related compounds, and the broader physiological significance of its metabolic pathway. Due to the scarcity of direct studies, this guide extrapolates potential functions and signaling pathways based on the well-characterized activities of its precursor, DGLA, and the analogous arachidonic acid-derived metabolite, 8(S)-HETE.

Introduction

Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes. While the metabolites of arachidonic acid (AA) have been extensively studied, those derived from other fatty acids like dihomo-γ-linolenic acid (DGLA) are gaining increasing attention for their distinct biological activities. This compound is one such DGLA metabolite. This document aims to consolidate the current understanding of this compound, provide a framework for its potential biological functions, and offer insights for future research and drug development.

Biosynthesis of this compound

The synthesis of this compound is intrinsically linked to the metabolism of dietary omega-6 fatty acids. The pathway begins with the essential fatty acid linoleic acid (LA), which is converted to γ-linolenic acid (GLA). GLA is then elongated to form DGLA, the direct precursor of this compound.

DGLA can be metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of eicosanoids. Specifically, this compound is formed from DGLA through the action of a lipoxygenase, likely an 8-lipoxygenase or a lipoxygenase with 8-lipoxygenase activity. While the specific human enzyme responsible for this conversion has not been definitively identified, studies in rabbit neutrophils have demonstrated the production of this compound from DGLA.

Metabolic Pathway of this compound Synthesis

This compound Synthesis Pathway cluster_0 Dietary Intake cluster_1 Metabolic Conversion LA Linoleic Acid (LA) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase HETrE This compound DGLA->HETrE 8-Lipoxygenase (putative) PGE1 Prostaglandins (e.g., PGE1) DGLA->PGE1 COX HETrE_15 15(S)-HETrE DGLA->HETrE_15 15-Lipoxygenase

Figure 1: Biosynthetic pathway of this compound from linoleic acid.

Potential Biological Functions of this compound

Direct experimental evidence for the biological functions of this compound is sparse. However, educated inferences can be drawn from the known activities of its precursor DGLA, other DGLA-derived metabolites, and the structurally similar molecule 8(S)-HETE.

Context of DGLA-Derived Metabolites: An Anti-Inflammatory Milieu

DGLA is a precursor to eicosanoids that are generally considered to have anti-inflammatory or less pro-inflammatory properties compared to their arachidonic acid-derived counterparts. For instance:

  • Prostaglandin E1 (PGE1): Produced from DGLA via COX enzymes, PGE1 exhibits vasodilatory and anti-inflammatory effects.

  • 15(S)-HETrE: Formed from DGLA by 15-lipoxygenase, 15(S)-HETrE can inhibit the formation of pro-inflammatory leukotrienes from arachidonic acid.

Given this context, it is plausible that this compound may also contribute to a predominantly anti-inflammatory or inflammation-resolving environment.

Inferences from 8(S)-HETE: A Pro-Inflammatory and Proliferative Analogue

In contrast to the anti-inflammatory nature of other DGLA metabolites, the arachidonic acid-derived analogue, 8(S)-HETE, has been shown to possess pro-inflammatory and proliferative functions. Studies on 8(S)-HETE have demonstrated its role in:

  • Corneal Wound Healing: 8(S)-HETE promotes the migration of corneal epithelial cells, a crucial step in wound repair.

  • Inflammation: It is implicated in inflammatory responses in the skin.

  • Cellular Signaling: 8(S)-HETE is suggested to act through the MAPK and NF-κB signaling pathways, which are central to inflammation and cell proliferation.

The structural similarity between this compound and 8(S)-HETE raises the possibility that this compound might share some of these biological activities, potentially acting as a modulator of cell migration and proliferation. However, it is also possible that the single difference in the number of double bonds could significantly alter its receptor binding and downstream effects.

Potential Role in Metabolic Regulation

A study has reported that serum levels of this compound are decreased in a mouse model of high-fat, high-sucrose diet-induced obesity. This finding suggests a potential link between this compound and metabolic homeostasis. It is conceivable that this compound may play a role in adipocyte or hepatocyte function, although further research is required to substantiate this.

Putative Signaling Pathways

As no specific receptor or signaling pathway has been identified for this compound, we can hypothesize a potential mechanism of action based on the signaling of 8(S)-HETE, which is known to activate G-protein coupled receptors (GPCRs).

Hypothesized Signaling Pathway for this compound

Hypothesized this compound Signaling Pathway HETrE This compound GPCR Putative GPCR HETrE->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Responses (e.g., Migration, Proliferation, Inflammation) Ca_release->Cellular_response MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) PKC->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway NFkB_pathway->Cellular_response

Figure 2: A hypothesized signaling pathway for this compound, based on the known mechanisms of the related lipid mediator 8(S)-HETE.

Quantitative Data

There is a notable absence of quantitative data regarding the biological activity of this compound in the current scientific literature. Key metrics such as EC50 and IC50 values, which are crucial for determining the potency and efficacy of a bioactive molecule, have not been reported.

Table 1: Summary of Available Quantitative Data for this compound

ParameterValueCell/SystemReference
EC50Not Reported--
IC50Not Reported--
Binding Affinity (Kd)Not Reported--

The lack of such data underscores the nascent stage of research into the specific functions of this lipid mediator.

Experimental Protocols

Detailed experimental protocols specifically designed for the study of this compound's biological function are not available. However, standard methodologies used for the investigation of other eicosanoids can be adapted.

General Workflow for Investigating this compound Function

Experimental Workflow for this compound start Cell Culture or Animal Model treatment Treatment with this compound start->treatment functional_assays Functional Assays (e.g., Migration, Proliferation, Cytokine Secretion) treatment->functional_assays signaling_analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK, NF-κB) treatment->signaling_analysis data_analysis Data Analysis and Interpretation functional_assays->data_analysis signaling_analysis->data_analysis receptor_binding Receptor Binding Assays (if a putative receptor is identified) receptor_binding->data_analysis

An In-depth Technical Guide to the Endogenous Synthesis Pathways of 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) is a bioactive lipid mediator derived from the oxidative metabolism of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, it is implicated in various physiological and pathophysiological processes, including inflammation and cell signaling. Understanding the endogenous synthesis of this compound is crucial for elucidating its biological functions and for the development of novel therapeutic agents targeting its pathway. This technical guide provides a comprehensive overview of the core synthesis pathways of this compound, detailing the enzymatic reactions, substrate specificity, and relevant experimental methodologies. It also presents quantitative data in a structured format and visualizes the key pathways using standardized diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs). Among these, this compound has emerged as a molecule of interest due to its potential role in cellular regulation. Unlike the more extensively studied hydroxyeicosatetraenoic acids (HETEs) derived from arachidonic acid (AA), HETrEs are synthesized from DGLA. This distinction in precursor fatty acids leads to metabolites with potentially different biological activities. This guide focuses specifically on the endogenous synthesis of the 8(S) enantiomer of HETrE.

Core Synthesis Pathway of this compound

The primary pathway for the endogenous synthesis of this compound involves the enzymatic oxygenation of DGLA by specific lipoxygenases (LOX). This process is analogous to the synthesis of HETEs from arachidonic acid.

Substrate: Dihomo-γ-Linolenic Acid (DGLA)

The precursor for this compound is Dihomo-γ-linolenic acid (20:3n-6), an omega-6 fatty acid found in cellular phospholipids. DGLA is elongated from γ-linolenic acid (GLA) and can be further metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of bioactive lipids[1][2].

Key Enzyme: Lipoxygenase (LOX)

The synthesis of this compound is catalyzed by a lipoxygenase. While the specific human enzyme responsible for the direct synthesis of this compound is not as well-characterized as those for other eicosanoids, studies in murine models have identified an 8S-lipoxygenase that converts arachidonic acid to 8(S)-HETE[3]. It is plausible that a homologous enzyme or an enzyme with similar substrate specificity is responsible for the conversion of DGLA to this compound in humans. The general reaction involves the stereospecific insertion of molecular oxygen at the C8 position of DGLA, followed by reduction of the resulting hydroperoxy intermediate (8(S)-HPETrE) to the hydroxy derivative, this compound.

It is important to differentiate the synthesis of this compound from that of its structural analog, 8(S)-HETE. The latter is synthesized from arachidonic acid (AA) via the action of an 8S-lipoxygenase, an enzyme activity that has been identified in mouse skin[3].

Distinction from the Cytochrome P450 Pathway

While the cytochrome P450 (CYP) epoxygenase pathway is a major route for the metabolism of PUFAs, including DGLA, it typically leads to the formation of epoxides and different regioisomers of hydroxyeicosatrienoic acids[4][5][6]. The synthesis of this compound is primarily attributed to the lipoxygenase pathway.

Quantitative Data on Synthesis

Quantitative data on the specific kinetics of the enzyme responsible for this compound synthesis is limited. However, data from related lipoxygenase reactions can provide valuable insights into the potential efficiency and regulation of this pathway.

Enzyme FamilySubstrateProductKey Kinetic Parameters (Example)Reference
LipoxygenaseDihomo-γ-linolenic acid (DGLA)12(S)-HETrE-[7][8]
LipoxygenaseDihomo-γ-linolenic acid (DGLA)15-HETrE-[9][10]
5-LipoxygenaseArachidonic Acid (AA)5-HETEVmax: 25.76 µmol/min/mg; Km: ~0.07 molar fraction[11]
8S-LipoxygenaseArachidonic Acid (AA)8(S)-HETESpecific Activity: ~0.1 µmol/min/mg[12]

Note: The kinetic parameters for 5-lipoxygenase with arachidonic acid are provided as an example of lipoxygenase kinetics. Specific values for the enzyme converting DGLA to this compound are not currently well-documented in publicly available literature.

Signaling Pathways

This compound and its analog 8(S)-HETE are known to exert their biological effects by interacting with specific signaling pathways. 8(S)-HETE is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and to a lesser extent, PPARγ[13]. Activation of these nuclear receptors leads to the regulation of gene transcription involved in lipid metabolism and inflammation. Furthermore, 8-HETE has been shown to influence the MAPK and NF-κB signaling pathways[14]. The signaling activities of 12(S)-HETrE have been linked to Gαs-coupled receptor signaling[7]. It is likely that this compound shares some of these signaling mechanisms.

Experimental Protocols

The study of this compound synthesis requires robust experimental protocols for enzyme activity assays and product detection.

Lipoxygenase Activity Assay

Objective: To measure the activity of lipoxygenase enzymes capable of metabolizing DGLA.

Principle: Lipoxygenase activity can be determined by measuring the formation of the hydroperoxy or hydroxy fatty acid product. This can be achieved using colorimetric or fluorometric methods that detect the oxidized product, or by direct quantification using chromatography. A common spectrophotometric method relies on the detection of the conjugated diene system formed in the product, which absorbs light at 234 nm[15][16].

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Dihomo-γ-linolenic acid (DGLA) substrate

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer or fluorometer

  • Lipoxygenase assay kit (commercial kits are available, e.g., from Abcam, Cayman Chemical)[17][18]

Procedure (General Spectrophotometric Method):

  • Prepare the DGLA substrate solution in the assay buffer. An emulsifying agent like Tween-20 may be required to solubilize the fatty acid.

  • Add the enzyme source to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 234 nm over time.

  • Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product.

Detection and Quantification of this compound

Objective: To identify and quantify this compound in biological samples.

Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of eicosanoids like this compound. This technique allows for the separation of different isomers and provides structural information for confident identification.

Materials:

  • Biological sample (e.g., cell culture supernatant, tissue homogenate)

  • Internal standard (e.g., deuterated 8-HETE)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure (General LC-MS/MS Method):

  • Sample Preparation:

    • Spike the sample with an internal standard.

    • Perform lipid extraction using a suitable organic solvent (e.g., Folch method).

    • Purify the lipid extract using solid-phase extraction (SPE) to enrich for eicosanoids.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC system.

    • Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 8-HETrE and the internal standard are monitored for quantification[19].

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Endogenous Synthesis Pathway of this compound

8S_HETrE_Synthesis DGLA Dihomo-γ-Linolenic Acid (DGLA) HPETE 8(S)-Hydroperoxyeicosatrienoic Acid (8(S)-HPETrE) DGLA->HPETE + O2 n1 n1 HETE 8(S)-Hydroxyeicosatrienoic Acid (this compound) HPETE->HETE n2 n2 LOX Lipoxygenase (e.g., 8S-LOX homolog) LOX->HPETE GPx Glutathione Peroxidase GPx->HETE

Caption: Biosynthesis of this compound from DGLA via the lipoxygenase pathway.

Experimental Workflow for this compound Analysis

Experimental_Workflow start Biological Sample (Cells or Tissue) extraction Lipid Extraction (+ Internal Standard) start->extraction spe Solid-Phase Extraction (SPE) (Eicosanoid Enrichment) extraction->spe lcms LC-MS/MS Analysis (Separation and Detection) spe->lcms quant Data Analysis and Quantification lcms->quant

Caption: Workflow for the analysis of this compound from biological samples.

Potential Signaling Cascade of this compound

Signaling_Pathway HETE This compound Receptor Gαs-Coupled Receptor (Putative) HETE->Receptor Binds PPAR PPARα / PPARγ HETE->PPAR Activates MAPK MAPK Pathway HETE->MAPK Modulates NFkB NF-κB Pathway HETE->NFkB Modulates Gas Gαs Receptor->Gas Activates Gene Gene Transcription (Inflammation, Lipid Metabolism) PPAR->Gene Regulates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Events MAPK->Gene NFkB->Gene Gene->Response

Caption: Putative signaling pathways activated by this compound.

Conclusion

The endogenous synthesis of this compound from DGLA via the lipoxygenase pathway represents a distinct branch of eicosanoid metabolism. While much is known about the synthesis and function of arachidonic acid-derived eicosanoids, the specific enzymes and regulatory mechanisms governing this compound production are still areas of active investigation. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the synthesis and signaling of this intriguing lipid mediator. A deeper understanding of the this compound pathway holds promise for the development of novel therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to 8(S)-HETrE: Discovery, History, and Core Technical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8(S)-HETrE, is a biologically active lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, it is closely related to the more extensively studied hydroxyeicosatetraenoic acids (HETEs). This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound. It includes detailed information on its biosynthesis, chemical properties, and biological functions, with a particular focus on its role in cellular migration. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of lipid signaling and the development of novel therapeutics targeting pathways involving this compound.

Discovery and History

The discovery of this compound is rooted in the broader investigation of lipoxygenase metabolites of arachidonic acid and other polyunsaturated fatty acids. While a specific seminal paper detailing the initial isolation and characterization of this compound remains elusive in readily available literature, its existence and biosynthesis were inferred from studies on the analogous and more abundant 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

The enzymatic formation of 8-HETE was first described in the mid-1980s. A pivotal study by Gschwendt et al. in 1986 demonstrated the production of 8-HETE in mouse skin upon stimulation with phorbol esters or the calcium ionophore A23187.[1] Subsequent research in 1991 further elucidated the biosynthesis, establishing that the 8-hydroxy metabolite is almost exclusively the (S)-enantiomer, 8(S)-HETE, formed through the action of a specific 8S-lipoxygenase.[1] This enzyme stereoselectively abstracts the 10-pro-R hydrogen from arachidonic acid.[1] Given that this compound is the trienoic analog of 8(S)-HETE, its discovery followed the understanding of these lipoxygenase pathways acting on different C20 fatty acid substrates.

Chemical Properties and Structure

This compound is a C20 carboxylic acid with a hydroxyl group at the 8th carbon position and three double bonds at the 9, 11, and 14 positions.

PropertyValue
Full Chemical Name (8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.5 g/mol
Stereochemistry S-enantiomer at C8
Double Bond Geometry 9-trans, 11-cis, 14-cis

Biosynthesis of this compound

This compound is synthesized from the precursor dihomo-γ-linolenic acid (DGLA; 20:3n-6) through the action of a lipoxygenase (LOX) enzyme. The pathway is analogous to the formation of 8(S)-HETE from arachidonic acid.

G DGLA Dihomo-γ-linolenic Acid (DGLA) 8-HpETrE 8(S)-Hydroperoxyeicosatrienoic Acid (8-HpETrE) DGLA->8-HpETrE Lipoxygenase This compound This compound 8-HpETrE->this compound Peroxidase

Biosynthesis of this compound from DGLA.
Experimental Protocol: Biosynthesis and Extraction of this compound (Representative)

This protocol is a representative method based on the established procedures for studying HETE biosynthesis.

  • Cell Culture and Stimulation:

    • Culture relevant cells (e.g., keratinocytes, endothelial cells) in appropriate media.

    • Incubate the cells with the precursor, dihomo-γ-linolenic acid (typically 10-20 µM).

    • Stimulate the cells with an agent like calcium ionophore A23187 (e.g., 5 µM) for a defined period (e.g., 30 minutes) to activate lipoxygenase activity.

  • Extraction:

    • Acidify the cell culture medium to a pH of approximately 3.5 with a dilute acid (e.g., 1 M HCl).

    • Extract the lipids using a non-polar solvent, such as ethyl acetate or a chloroform:methanol mixture (2:1, v/v).

    • Perform the extraction twice, pooling the organic phases.

    • Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Purification:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water).

    • Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a low-polarity solvent to remove neutral lipids.

    • Elute the desired hydroxy fatty acids with a more polar solvent, such as methyl formate or ethyl acetate.

    • Evaporate the eluate to dryness.

Biological Activity and Signaling Pathways

The biological functions of this compound are not as extensively characterized as those of 8(S)-HETE. However, based on the activity of its tetraene analog, this compound is implicated in the regulation of cellular migration, particularly in the context of wound healing.

The signaling pathways activated by 8-HETE have been investigated in cardiomyocytes, where it induces hypertrophy through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound may engage similar signaling cascades in other cell types to mediate its effects on cell migration and other cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor MAPK_Cascade MAPK Cascade (e.g., ERK, p38, JNK) Receptor->MAPK_Cascade IκB_Kinase IκB Kinase (IKK) Receptor->IκB_Kinase Gene_Expression Gene Expression (Cell Migration, Proliferation) MAPK_Cascade->Gene_Expression Transcription Factor Activation NF-κB_IκB NF-κB/IκB Complex IκB_Kinase->NF-κB_IκB Phosphorylation of IκB NF-κB NF-κB NF-κB_IκB->NF-κB IκB Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation NF-κB_n->Gene_Expression

Proposed signaling pathway for this compound.

Analytical Methodologies

The analysis and purification of this compound rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for definitive identification and quantification.

Experimental Protocol: Chiral HPLC for Separation of 8-HETrE Enantiomers (Representative)

This protocol is based on methods developed for the chiral separation of HETE isomers.

  • Derivatization (Optional but Recommended for Improved Resolution):

    • Convert the purified 8-HETrE to its methyl ester by reacting with diazomethane or a similar methylating agent.

    • For enhanced resolution, the hydroxyl group can be derivatized to an aromatic ester (e.g., benzoyl or naphthoyl ester) by reaction with the corresponding acid chloride in pyridine.[3]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column is essential. A commonly used type is (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine.[3]

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like 2-propanol or ethanol, is typically used. The exact ratio needs to be optimized for the specific column and derivative.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for aromatic esters) is used to monitor the elution of the separated enantiomers.

G Sample Extracted Lipid Sample (containing 8-HETrE) Derivatization Derivatization (e.g., Methylation, Benzoylation) Sample->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC 8(S)-HETrE_Peak This compound Peak HPLC->8(S)-HETrE_Peak 8(R)-HETrE_Peak 8(R)-HETrE Peak HPLC->8(R)-HETrE_Peak Analysis Quantification and Analysis 8(S)-HETrE_Peak->Analysis 8(R)-HETrE_Peak->Analysis

References

The Enigmatic Presence of 8(S)-HETrE Across Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-5Z,9E,11Z-eicosatrienoic acid, or 8(S)-HETrE, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid. While its role in cellular signaling and pathophysiology is an area of growing interest, a comprehensive understanding of its natural occurrence and concentration across various tissues remains a critical knowledge gap. This technical guide synthesizes the current understanding of this compound's presence in biological systems, provides detailed experimental protocols for its quantification, and illustrates its known signaling pathways. A significant focus is placed on presenting available quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Natural Occurrence and Quantitative Data

The quantification of this compound in tissues is technically challenging due to its low abundance and isomeric complexity. Currently, comprehensive data on the basal levels of this compound across a wide range of tissues is limited in publicly available literature. Most studies focus on its formation under specific pathological or stimulated conditions, particularly in tissues with high lipoxygenase activity.

The cornea has been a primary tissue of interest for studying 8-HETE isomers. In the rat cornea, 8(S)-HETE has been identified as a key lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration during wound healing[1]. While this study highlights its functional presence, it does not provide specific concentrations in healthy tissue. Another study on rabbit corneas investigated the metabolism of 12(S)-HETE and the formation of a metabolite, 8(S)-hydroxyhexadecatrienoic acid, but did not quantify endogenous this compound levels[2].

In mouse heart perfusates, 8-HETE levels were measured by LC-MS/MS, showing detectable concentrations at baseline and changes post-ischemia[3]. Similarly, studies on brain ischemia have shown an increase in various HETE isomers, including 8-HETE, although the stereospecificity to this compound was not consistently the focus[4].

Topical application of phorbol ester or calcium ionophore A23187 to mouse skin induces the enzymatic conversion of arachidonic acid to 8-hydroxyeicosatetraenoic acid (8-HETE), which is almost exclusively the 8(S)-hydroxy enantiomer[5]. This suggests that inflammatory conditions can significantly upregulate the production of this compound in the skin.

Table 1: Reported Presence and Quantitative Insights of 8-HETE Isomers in Tissues

TissueSpeciesConditionAnalyteConcentrationAnalytical MethodReference
CorneaRatNormal8(S)-HETEPresence confirmedChiral-phase analysis[1]
CorneaRabbitPost-injury model8(S)-OH-16:3 (metabolite)Relative levels measuredHPLC, GC-MS[2]
Heart PerfusateMouseBaseline8-HETE~25 pg/mLLC-MS/MS[3]
Heart PerfusateMousePost-ischemia8-HETE~10 pg/mLLC-MS/MS[3]
BrainMouseIschemia (10 min)8-HETER/S ratio ~1UPLC-MS[4]
SkinMousePhorbol ester-induced8(S)-HETEPresence confirmedNot specified[5]

Note: This table includes data on 8-HETE in general when stereospecific data for this compound was not available. The data highlights the need for more targeted quantitative studies on this compound.

Experimental Protocols

Accurate quantification of this compound from complex biological matrices requires robust and validated methodologies. The following protocols are synthesized from established methods for eicosanoid analysis.

Tissue Homogenization and Lipid Extraction

This protocol outlines a general procedure for the extraction of lipids, including this compound, from solid tissues.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

  • Liquid nitrogen-cooled mortar and pestle

  • Homogenization tubes with appropriate beads

  • Folch solution (Chloroform:Methanol, 2:1, v/v)

  • Internal standard (e.g., deuterated 8-HETE)

  • Ice-cold 1 mM Butylated hydroxytoluene (BHT) in methanol

  • Ice-cold water

  • Centrifuge

Procedure:

  • Pulverize the frozen tissue sample to a fine powder using a liquid nitrogen-cooled mortar and pestle[6].

  • Weigh approximately 50 mg of the tissue powder into a pre-chilled homogenization tube[6].

  • Add a known amount of an appropriate internal standard (e.g., d8-8-HETE) to the tissue powder for accurate quantification.

  • Add 20 volumes of ice-cold Folch solution (chloroform:methanol, 2:1, v/v) relative to the tissue weight (e.g., 1 mL for 50 mg of tissue)[6].

  • Homogenize the tissue on ice using a bead beater or other suitable homogenizer until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lipid extraction[6].

  • Add ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v) to induce phase separation[6].

  • Vortex the mixture thoroughly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases[7].

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/water 50:50) for subsequent analysis[7].

Solid-Phase Extraction (SPE) for Eicosanoid Enrichment

For samples with low concentrations of this compound, an additional solid-phase extraction step can be employed to enrich the analyte and remove interfering substances.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Hexane

  • Ethyl acetate

  • 2M Hydrochloric acid

  • Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

  • Acidify the reconstituted lipid extract or aqueous sample (e.g., plasma, tissue homogenate supernatant) to a pH of approximately 3.5 with 2M HCl[8].

  • Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water[7].

  • Load the acidified sample onto the conditioned C18 cartridge[7].

  • Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and then 10 mL of hexane to remove polar impurities and some neutral lipids[8].

  • Elute the eicosanoids, including this compound, from the cartridge with 5-10 mL of ethyl acetate or methyl formate[7][8].

  • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator[8].

  • Reconstitute the purified extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 8-HETE: m/z 319.2 -> 155.2 (quantifier), 319.2 -> 115.2 (qualifier)[4].

    • d8-8-HETE (Internal Standard): Appropriate mass transitions for the deuterated standard.

Procedure:

  • Prepare a series of calibration standards of this compound of known concentrations containing the internal standard.

  • Inject the prepared tissue extracts and calibration standards into the LC-MS/MS system.

  • Identify and integrate the chromatographic peaks corresponding to this compound and the internal standard based on their retention times and specific MRM transitions.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through complex signaling cascades. While the complete picture is still emerging, research has implicated its involvement in inflammatory responses and cell migration.

Biosynthetic Pathway of this compound

This compound is synthesized from arachidonic acid primarily through the action of lipoxygenase enzymes.

This compound Biosynthesis Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Release PLA2 Phospholipase A2 (PLA2) PLA2->AA HPETE 8(S)-Hydroperoxyeicosatetraenoic Acid (8(S)-HPETE) AA:e->HPETE:w Oxygenation LOX 8S-Lipoxygenase (8S-LOX) LOX->HPETE HETE 8(S)-Hydroxyeicosatetraenoic Acid (8(S)-HETE) HPETE->HETE Reduction GPx Glutathione Peroxidase (GPx) GPx->HETE HETrE 8(S)-Hydroxyeicosatrienoic Acid (this compound) HETE->HETrE Further Metabolism (e.g., Peroxisomal β-oxidation)

Caption: Biosynthesis of this compound from membrane phospholipids.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound from tissue samples.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis Tissue Tissue Sample (Frozen) Homogenization Homogenization (+ Internal Standard) Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound extraction and analysis.

Putative Signaling Pathway in Corneal Epithelial Cells

Based on studies of 8(S)-HETE in the cornea, a potential signaling pathway involved in cell migration can be proposed. 8(S)-HETE has been shown to be crucial for the organization of the F-actin cytoskeleton, a key process in cell motility[1].

This compound Signaling in Corneal Epithelium HETrE This compound Receptor Putative Receptor (GPR31?) HETrE->Receptor Binds Signaling Intracellular Signaling Cascades Receptor->Signaling Activates Actin F-Actin Cytoskeleton Reorganization Signaling->Actin Regulates Migration Corneal Epithelial Cell Migration Actin->Migration Promotes

Caption: Proposed signaling of this compound in cell migration.

Conclusion and Future Directions

The natural occurrence of this compound in tissues represents a compelling area of research with implications for understanding inflammatory processes, tissue repair, and the development of novel therapeutics. While current quantitative data is sparse, the analytical methodologies to accurately measure this lipid mediator are well-established. This guide provides a foundational framework for researchers to pursue further investigations into the tissue-specific distribution and function of this compound. Future studies should focus on establishing baseline concentrations of this compound in a wide array of healthy and diseased tissues to elucidate its role as a potential biomarker and therapeutic target. The detailed protocols and pathway diagrams presented herein are intended to facilitate these critical next steps in unraveling the biological significance of this enigmatic eicosanoid.

References

A Comprehensive Review of 8(S)-HETrE: Synthesis, Signaling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxy-9,11,14-eicosatrienoic acid, or 8(S)-HETrE, is a monohydroxy polyunsaturated fatty acid derived from the metabolism of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, this compound is presumed to play a role in various physiological and pathophysiological processes, analogous to its more extensively studied counterpart, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). While research specifically focused on this compound is limited, its structural similarity to 8(S)-HETE suggests its potential involvement in inflammatory responses, cell signaling, and other biological activities. This technical guide provides a comprehensive literature review of studies on this compound and related compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to serve as a valuable resource for the scientific community.

Biosynthesis of this compound

This compound is biosynthesized from dihomo-γ-linolenic acid (DGLA; 20:3n-6), an elongated fatty acid derived from γ-linolenic acid (GLA). The conversion of DGLA to this compound is catalyzed by lipoxygenase (LOX) enzymes. Specifically, it is suggested that rabbit neutrophil lipoxygenase can produce this compound from DGLA[1]. The enzymatic reaction involves the stereospecific abstraction of a hydrogen atom and the insertion of molecular oxygen.

While the primary focus of many studies has been the conversion of arachidonic acid (AA) to 8(S)-HETE by 8S-lipoxygenase, the metabolism of DGLA by other lipoxygenases, such as 15-lipoxygenase (15-LOX), can lead to the formation of other hydroxy fatty acids like 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE)[2][3]. The specific enzyme kinetics and preferential substrate specificity of human lipoxygenases for DGLA leading to this compound formation require further investigation.

The biosynthesis pathway can be visualized as a series of enzymatic steps:

DGLA Dihomo-γ-linolenic acid (DGLA) 8-HPHETrE 8(S)-Hydroperoxyeicosatrienoic acid DGLA->8-HPHETrE O2 8-HETrE This compound 8-HPHETrE->8-HETrE LOX Lipoxygenase LOX->8-HPHETrE GPx Glutathione Peroxidase GPx->8-HETrE

Biosynthesis of this compound from DGLA.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively characterized. However, it is expected to have similar effects to 8(S)-HETE due to their structural similarities[1]. 8(S)-HETE has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and to a lesser extent, PPARγ[4][5]. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Furthermore, 8-HETE has been demonstrated to induce cellular hypertrophy in human ventricular cardiomyocytes through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[6]. It is plausible that this compound could also modulate these critical signaling cascades.

The presumed signaling pathways for this compound, based on data from 8(S)-HETE, are illustrated below:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-HETrE_ext This compound (extracellular) GPCR GPCR (putative) 8-HETrE_ext->GPCR Binds 8-HETrE_int This compound (intracellular) 8-HETrE_ext->8-HETrE_int Diffusion G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC MAPK_cascade MAPK Cascade (ERK, p38, JNK) PLC->MAPK_cascade Activates IKK IKK Complex MAPK_cascade->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Gene_expression Gene Expression (Inflammation, Proliferation, Metabolism) NFkB_active->Gene_expression Regulates PPAR PPARα/γ PPAR->Gene_expression Regulates 8-HETrE_int->PPAR Activates

Presumed signaling pathways of this compound.

Quantitative Data

Specific quantitative data on the biological activity of this compound is scarce in the current literature. The majority of available data pertains to its structural analog, 8(S)-HETE.

CompoundAssayCell LineEffectQuantitative ValueReference
8-HETEMAPK PhosphorylationRL-14 (human ventricular cardiomyocyte)Increased phosphorylation of ERK1/2, p38, JNK10 µM treatment for 2h[6]
8-HETENF-κB Binding ActivityRL-14 (human ventricular cardiomyocyte)Increased NF-κB binding10 µM treatment for 2h[6]
8(S)-HETEPPAR Activation-Strong activator of PPARα, weak activator of PPARγ-[4][5]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on methods for other lipoxygenase products.

  • Substrate Preparation: Prepare a solution of dihomo-γ-linolenic acid (DGLA) in ethanol.

  • Enzyme Reaction: Incubate the DGLA solution with a purified lipoxygenase known to have 8-hydroxylating activity (e.g., from a recombinant source or a specific cell type) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at an optimized temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding an organic solvent like methanol or by acidification.

  • Extraction: Extract the lipid products using a solid-phase extraction (SPE) C18 cartridge.

Purification by Chiral HPLC

To separate the 8(S) enantiomer from other potential isomers, chiral High-Performance Liquid Chromatography (HPLC) is essential.

  • Column: Utilize a chiral stationary phase column, such as a Chiralpak AD-H or similar column.

  • Mobile Phase: A typical mobile phase for chiral separation of fatty acids is a mixture of hexane, isopropanol, and a small amount of acetic acid. The exact ratio needs to be optimized for this compound.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 235 nm for conjugated dienes.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and biological assays.

Start Enzymatic Reaction Mixture SPE Solid-Phase Extraction (C18) Start->SPE Evaporation1 Solvent Evaporation SPE->Evaporation1 Chiral_HPLC Chiral HPLC Separation Evaporation1->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Evaporation2 Solvent Evaporation Fraction_Collection->Evaporation2 Pure_8S_HETrE Pure this compound Evaporation2->Pure_8S_HETrE Analysis Mass Spectrometry & Biological Assays Pure_8S_HETrE->Analysis

Workflow for this compound purification.
Cell-Based Assays

Standard cell-based assays can be employed to investigate the biological functions of this compound.

  • Cell Migration Assay (Transwell Assay):

    • Seed cells in the upper chamber of a Transwell insert.

    • Add this compound to the lower chamber as a chemoattractant.

    • Incubate for a sufficient time to allow cell migration through the porous membrane.

    • Fix, stain, and quantify the migrated cells on the lower surface of the membrane.

  • Cell Proliferation Assay (e.g., MTT or BrdU assay):

    • Culture cells in the presence of varying concentrations of this compound.

    • After a defined incubation period, assess cell viability or DNA synthesis using a standard proliferation assay kit.

  • NF-κB Activation Assay (Reporter Assay):

    • Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).

    • Treat the cells with this compound.

    • Measure the reporter gene activity to quantify NF-κB activation.

Conclusion and Future Directions

This compound remains a relatively understudied eicosanoid. While its structural similarity to 8(S)-HETE provides a strong basis for predicting its biological functions, direct experimental evidence is largely lacking. Future research should focus on several key areas:

  • Definitive Biosynthesis: Elucidating the specific human lipoxygenases responsible for the conversion of DGLA to this compound and their tissue distribution.

  • Quantitative Biological Activity: Conducting dose-response studies to determine the potency and efficacy of this compound in various cellular and in vivo models. This includes assessing its effects on cell proliferation, migration, inflammation, and lipid metabolism.

  • Receptor Identification: Identifying and characterizing the specific G-protein coupled receptor(s) that mediate the effects of this compound.

  • Comparative Studies: Directly comparing the biological activities and signaling pathways of this compound and 8(S)-HETE to understand their potentially distinct roles.

This technical guide serves as a foundational resource to stimulate and guide future investigations into the biology of this compound, a potentially important lipid mediator in health and disease. The provided protocols and visualized pathways offer a starting point for researchers to explore the synthesis, signaling, and functional roles of this intriguing molecule.

References

8(S)-HETrE and its Interaction with Lipid Mediators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8(S)-HETrE) is a lipid mediator derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). As a metabolite of the less-inflammatory DGLA pathway, this compound is positioned at a crucial juncture in the complex network of lipid mediator signaling that governs inflammation and its resolution. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential biological functions, and its interplay with other lipid mediators. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area. While direct quantitative data for this compound remains limited, this guide consolidates available information and provides context based on related lipid mediators to stimulate further investigation into its therapeutic potential.

Introduction

Lipid mediators are a diverse class of signaling molecules derived from polyunsaturated fatty acids that play critical roles in a wide array of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. The balance between pro-inflammatory and pro-resolving lipid mediators is crucial for maintaining health, and dysregulation of these pathways is implicated in numerous chronic diseases.

This compound emerges from the metabolic cascade of DGLA, an omega-6 fatty acid that serves as a precursor to both anti-inflammatory and pro-resolving lipid mediators. Unlike arachidonic acid (AA), which is the substrate for potent pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), DGLA is metabolized to series-1 prostaglandins and other metabolites that often exhibit opposing, beneficial effects. This positions this compound as a molecule of significant interest for its potential to modulate inflammatory responses.

This guide will delve into the knowns and unknowns of this compound, providing a foundational resource for researchers and drug development professionals.

Biosynthesis of this compound

The primary pathway for the biosynthesis of this compound involves the enzymatic oxygenation of DGLA.

Precursor: Dihomo-γ-Linolenic Acid (DGLA)

DGLA (20:3n-6) is an intermediate in the metabolism of linoleic acid (LA), another omega-6 fatty acid. DGLA can be further metabolized to arachidonic acid (AA) by the enzyme Δ5-desaturase. However, it can also serve as a substrate for various enzymes, leading to the production of a distinct profile of lipid mediators.

Enzymatic Conversion by 5-Lipoxygenase (5-LO)

The key enzyme implicated in the synthesis of this compound is 5-lipoxygenase (5-LO). In a manner analogous to its action on arachidonic acid, 5-LO can oxygenate DGLA at the C-8 position to form an unstable hydroperoxy intermediate, 8(S)-hydroperoxyeicosatrienoic acid (8(S)-HPETrE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable this compound.

DGLA Dihomo-γ-Linolenic Acid (DGLA) HPETrE 8(S)-Hydroperoxyeicosatrienoic Acid (8(S)-HPETrE) DGLA->HPETrE 5-Lipoxygenase HETrE This compound HPETrE->HETrE Peroxidases

Figure 1. Biosynthesis of this compound from DGLA.

Potential Biological Activities and Signaling Pathways

Direct evidence for the biological activities of this compound is currently scarce. However, based on the known functions of its precursor DGLA and the related arachidonic acid-derived metabolite, 8(S)-HETE, several potential roles can be postulated. DGLA itself is known to have anti-inflammatory properties, and its metabolites, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), contribute to this effect.[1][2] 15-HETrE, for instance, can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[3]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

One of the most plausible mechanisms of action for this compound is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. The related arachidonic acid metabolite, 8(S)-HETE, is a known activator of PPARs. Given the structural similarity, it is hypothesized that this compound may also function as a PPAR agonist. Activation of PPARs, particularly PPARγ and PPARα, generally leads to anti-inflammatory responses.

HETrE This compound PPAR PPARs (e.g., PPARγ, PPARα) HETrE->PPAR Nucleus Nucleus PPAR->Nucleus PPRE PPRE PPAR->PPRE Gene Target Gene Transcription PPRE->Gene Response Anti-inflammatory Effects Gene->Response cluster_pro_inflammatory Pro-inflammatory Mediators cluster_anti_inflammatory Anti-inflammatory / Pro-resolving Mediators AA Arachidonic Acid LTB4 Leukotriene B4 AA->LTB4 5-LOX PGE2 Prostaglandin E2 AA->PGE2 COX DGLA DGLA HETrE This compound DGLA->HETrE 5-LOX HETrE->LTB4 Inhibition (Hypothesized) HETrE->PGE2 Inhibition (Hypothesized) SPMs SPMs HETrE->SPMs Synergy (Hypothesized) Start Biological Sample Acidify Acidify to pH 3.5 Start->Acidify Load Load Sample Acidify->Load Condition Condition C18 SPE Cartridge Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 15% Methanol Wash1->Wash2 Elute Elute with Methyl Formate Wash2->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

References

The Therapeutic Potential of 8(S)-HETrE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. Emerging research has highlighted its significant role in a variety of physiological and pathological processes, suggesting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of 8(S)-HETE's core biological functions, with a focus on its involvement in cellular signaling, inflammation, and tissue repair. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways to facilitate further investigation and drug development efforts in this area.

Introduction

Eicosanoids, a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, are critical regulators of cellular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 8(S)-HETE is a stereospecific metabolite of arachidonic acid, primarily synthesized through the action of lipoxygenase (LOX) enzymes. Its formation is induced by various stimuli, including phorbol esters and calcium ionophores, and it has been implicated in processes such as inflammation, cell migration, and gene regulation. This whitepaper aims to consolidate the existing knowledge on 8(S)-HETE, providing a detailed resource for researchers exploring its therapeutic relevance.

Biosynthesis and Metabolism

The primary route for 8(S)-HETE biosynthesis involves the stereoselective oxygenation of arachidonic acid by an 8S-lipoxygenase. This enzymatic reaction is characterized by the abstraction of the 10DR hydrogen from the arachidonic acid backbone, without the formation of a keto intermediate. While 8(S)-HETE is the predominant enantiomer formed through enzymatic processes, racemic mixtures of 8-HETE can also be generated non-enzymatically via lipid peroxidation.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of 8(S)-HETE and related compounds. This information provides a basis for comparing its potency and selectivity across different biological systems.

Parameter Molecule Assay System Value Reference
IC508(S)-HETECompetition binding assay with GST-xPPARα~500 nM[1]
Effective Concentration8-HETEActivation of MAPK and NF-κB pathways in RL-14 cells10 µM[2]

Table 1: Quantitative data on the interaction of 8(S)-HETE with signaling molecules.

Compound Receptor EC50 Reference
GW2331human PPARα50 nM[1]
GW2331mouse PPARα10 nM[1]
GW2331Xenopus PPARα60 nM[1]
Fenofibratehuman PPARα>21.84 µM[3]
Compound 1human PPARα2.06 µM[3]
Compound 3human PPARα1.78 µM[3]

Table 2: EC50 values of various PPARα activators for comparative purposes.

Signaling Pathways

8(S)-HETE exerts its biological effects through the modulation of several key signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

PPARα Activation

8(S)-HETE is a potent and selective activator of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] Upon binding, 8(S)-HETE induces a conformational change in PPARα, leading to the recruitment of co-activators and the transcriptional regulation of target genes.

PPAR_Activation_Pathway 8(S)-HETrE This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes Initiates

This compound-mediated PPARα activation pathway.
NF-κB and MAPK Signaling

Studies have shown that 8-HETE can induce the activation of both the NF-κB and MAPK signaling cascades.[2] This activation is implicated in cellular processes such as hypertrophy and inflammation. The precise upstream and downstream effectors of 8(S)-HETE within these pathways are still under investigation.

NFkB_MAPK_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor (Putative) This compound->CellSurfaceReceptor MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK IKK IKK Complex CellSurfaceReceptor->IKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression translocation

Proposed activation of MAPK and NF-κB pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 8(S)-HETE.

PPARα Activation Assay (Dual-Luciferase Reporter Assay)

This assay quantitatively measures the ability of 8(S)-HETE to activate PPARα.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a firefly luciferase gene

  • Control plasmid with a Renilla luciferase gene (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 8(S)-HETE (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement:

    • Add Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the 8(S)-HETE-treated wells by that of the vehicle-treated wells.

Luciferase_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells transfect Co-transfect with Plasmids seed_cells->transfect treat Treat with This compound transfect->treat incubate Incubate (24h) treat->incubate lyse Lyse Cells incubate->lyse measure_firefly Measure Firefly Luciferase lyse->measure_firefly measure_renilla Measure Renilla Luciferase measure_firefly->measure_renilla analyze Analyze Data (Normalize & Calculate Fold Induction) measure_renilla->analyze end End analyze->end

References

Methodological & Application

Detecting 8(S)-HETrE in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Accurate Quantification of a Key Lipid Mediator

For researchers, scientists, and professionals in drug development, the precise detection and quantification of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETrE) in biological samples is critical for understanding its role in various physiological and pathological processes. This compound, a lipoxygenase metabolite of arachidonic acid, is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene transcription involved in lipid metabolism and inflammation.[1][2] This document provides detailed application notes and protocols for the two primary methods of this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in lipid homeostasis.

This compound Signaling Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Metabolism This compound This compound Lipoxygenase->this compound Produces PPARa PPARα This compound->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Forms heterodimer with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates

Figure 1: this compound activation of the PPARα signaling pathway.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity. A critical aspect of this method is the use of chiral chromatography to separate the S and R enantiomers of 8-HETE, as they may have different biological activities.

Experimental Workflow

The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS_MS_Workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum, Tissue) Internal_Standard 2. Addition of Internal Standard (e.g., d8-8-HETE) Sample_Collection->Internal_Standard Extraction 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Derivatization 4. (Optional) Derivatization (e.g., PFB-Br) Extraction->Derivatization LC_Separation 5. Chiral LC Separation Derivatization->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis ELISA_Workflow Competitive ELISA Workflow for this compound Prepare_Samples 1. Prepare Standards and Samples Add_Reagents 2. Add Samples/Standards, Antibody, and Labeled Conjugate to Coated Plate Prepare_Samples->Add_Reagents Incubate_1 3. Incubate to Allow Competition Add_Reagents->Incubate_1 Wash_1 4. Wash to Remove Unbound Reagents Incubate_1->Wash_1 Add_Substrate 5. Add Substrate for Enzyme Wash_1->Add_Substrate Incubate_2 6. Incubate for Color Development Add_Substrate->Incubate_2 Stop_Reaction 7. Add Stop Solution Incubate_2->Stop_Reaction Read_Absorbance 8. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Concentration 9. Calculate Concentration from Standard Curve Read_Absorbance->Calculate_Concentration

References

Application Notes and Protocols for 8(S)-HETrE in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxy-eicosatrienoic acid (8(S)-HETrE) is a bioactive lipid metabolite of the ω-6 fatty acid γ-linolenic acid (GLA). It is formed via the 5-lipoxygenase (5-LO) pathway from the intermediate dihomo-γ-linolenic acid.[1] As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, making it a molecule of interest for researchers in various fields, including inflammation, wound healing, and cancer biology.

These application notes provide an overview of the use of this compound in cell culture experiments, including recommended protocols and potential applications. Due to the limited availability of data specifically for this compound, some of the protocols and quantitative data presented here are adapted from studies on the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). Researchers should consider this and perform initial dose-response experiments to optimize conditions for their specific cell type and experimental setup.

Chemical Properties and Storage

PropertyValueReference
Formal Name 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid--INVALID-LINK--
CAS Number 889573-69-7--INVALID-LINK--
Molecular Formula C₂₀H₃₄O₃--INVALID-LINK--
Formula Weight 322.5 g/mol --INVALID-LINK--
Formulation A solution in ethanol--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥ 2 years--INVALID-LINK--

Solubility:

  • 0.1 M Na₂CO₃: 2 mg/ml

  • DMF: Miscible

  • DMSO: Miscible

  • Ethanol: Miscible

  • PBS (pH 7.2): 0.8 mg/ml

Data Presentation: Quantitative Effects of 8-HETE on Cardiomyocytes

The following table summarizes the quantitative effects of 8-HETE on the human ventricular cardiomyocyte cell line, RL-14. This data can serve as a starting point for designing experiments with this compound, with the understanding that potencies may differ.

Cell LineConcentration RangeIncubation TimeEndpointObserved Effect
RL-140.5 - 40 µM24 hoursCell Viability (MTT Assay)No significant change in cell viability observed.
RL-142.5 - 10 µM6 hoursHypertrophy Marker Gene Expression (α-MHC, β-MHC, ANP, BNP)Dose-dependent increase in the mRNA levels of hypertrophic markers.
RL-1410 µM2 - 24 hoursβ-MHC/α-MHC mRNA RatioTime-dependent increase in the β-MHC/α-MHC ratio, indicative of hypertrophy.
RL-1410 µM2 hoursMAPK and NF-κB ActivationIncreased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3. Increased NF-κB binding activity.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound in ethanol

  • Sterile, high-purity ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Appropriate cell culture medium

Procedure:

  • Stock Solution: this compound is typically supplied in an organic solvent like ethanol. Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to an intermediate concentration using sterile ethanol.

  • Final Dilution: Further dilute the intermediate solution into your pre-warmed cell culture medium to achieve the desired final concentrations. The final concentration of the vehicle (ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) should always be included in your experiments.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol is adapted from studies on 8(S)-HETE's effect on corneal epithelial cell migration.[2]

Materials:

  • Corneal epithelial cells (e.g., hTCEpi)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips

  • Cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed corneal epithelial cells in a multi-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "wound" by gently scraping the monolayer in a straight line with a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh cell culture medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the bottom of the plate for consistent imaging). This will be your 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at each time point for each condition. The rate of cell migration can be calculated by the change in the wound area over time.

Protocol 3: Analysis of Hypertrophic Markers in Cardiomyocytes

This protocol is based on the study of 8-HETE's effects on RL-14 cells.

Materials:

  • RL-14 human ventricular cardiomyocytes

  • Appropriate cell culture plates and medium

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for hypertrophic markers (e.g., α-MHC, β-MHC, ANP, BNP) and a housekeeping gene.

Procedure:

  • Cell Seeding: Seed RL-14 cells in multi-well plates and allow them to adhere and grow.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 6 or 24 hours).

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using specific primers for the hypertrophic marker genes and a housekeeping gene for normalization.

  • Data Analysis: Analyze the qRT-PCR data to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-HETE-Induced Cardiomyocyte Hypertrophy

The following diagram illustrates the proposed signaling pathway by which 8-HETE induces hypertrophy in cardiomyocytes, involving the activation of MAPK and NF-κB pathways. It is plausible that this compound may act through a similar mechanism.

G cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Nuclear and Cellular Response This compound This compound Cell_Membrane_Receptor Cell Membrane Receptor (Putative) This compound->Cell_Membrane_Receptor MAPK_Pathway MAPK Pathway Cell_Membrane_Receptor->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Cell_Membrane_Receptor->NF_kB_Pathway ERK ERK MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK Transcription_Factors Activation of Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors IKK IKK NF_kB_Pathway->IKK IkB IκB IKK->IkB phosphorylates & degrades NF_kB NF-κB IkB->NF_kB releases NF_kB->Transcription_Factors translocates to nucleus Gene_Expression Upregulation of Hypertrophic Genes (β-MHC, ANP, BNP) Transcription_Factors->Gene_Expression Cellular_Response Cardiomyocyte Hypertrophy Gene_Expression->Cellular_Response

Caption: Proposed signaling pathway for this compound-induced cardiomyocyte hypertrophy.

Experimental Workflow for a Cell Migration Assay

The following diagram outlines the general workflow for conducting a wound healing cell migration assay.

G A Seed cells to confluence B Create a scratch wound A->B C Wash to remove debris B->C D Treat with this compound or vehicle C->D E Image at 0h D->E F Incubate at 37°C E->F G Image at subsequent time points F->G H Analyze wound closure G->H

Caption: Workflow for a wound healing cell migration assay.

Conclusion

This compound is a promising bioactive lipid for investigation in various cell-based assays. The protocols and data provided in these application notes offer a starting point for researchers to explore its effects on cell migration, hypertrophy, and other cellular processes. Due to the limited specific data for this compound, it is crucial to perform initial optimization experiments to determine the most effective concentrations and time points for your specific experimental system. Careful consideration of vehicle controls and appropriate assay selection will ensure the generation of robust and reliable data.

References

Application Notes and Protocols for the Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for 8(S)-HETrE Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) is a bioactive lipid mediator derived from the metabolism of γ-linolenic acid by the 5-lipoxygenase enzyme.[1] As an eicosanoid, it is implicated in various physiological and pathological processes. Research has indicated that serum levels of this compound are altered in mouse models of high-fat, high-sucrose diet-induced obesity, suggesting its potential role in metabolic disorders.[1] Furthermore, related compounds like 8-hydroxyeicosatetraenoic acid (8-HETE) are known to be involved in inflammatory responses and cell migration, potentially through the activation of MAPK and NF-κB signaling pathways.[2][3]

The quantitative measurement of this compound in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting its pathways. This document provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and high-throughput method suitable for the quantification of small molecules like this compound in various biological matrices.[4][5]

Principle of the Assay

This competitive ELISA is designed to quantify this compound based on the principle of competitive binding. A microplate is pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells, the this compound in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for the limited binding sites on the antibody. After an incubation period, the unbound components are washed away. The amount of bound HRP-conjugate is then determined by the addition of a TMB substrate solution. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, which is then used to determine the concentration of this compound in the unknown samples.

Signaling Pathway of this compound

8_S_HETrE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid gamma_Linolenic_Acid γ-Linolenic Acid DGLA Dihomo-γ-linolenic acid (DGLA) gamma_Linolenic_Acid->DGLA Elongase 5_LOX 5-Lipoxygenase (5-LOX) DGLA->5_LOX 8_S_HETrE This compound 5_LOX->8_S_HETrE Metabolism MAPK_Pathway MAPK Pathway (e.g., ERK1/2, p38, JNK) 8_S_HETrE->MAPK_Pathway Activates NF_kB_Pathway NF-κB Pathway 8_S_HETrE->NF_kB_Pathway Activates Gene_Expression Gene Expression (Inflammation, Proliferation, Migration) MAPK_Pathway->Gene_Expression NF_kB_Pathway->Gene_Expression

Caption: Proposed signaling pathway for this compound formation and action.

Experimental Workflow

ELISA_Development_Workflow cluster_sample Sample Preparation cluster_elisa Competitive ELISA Protocol cluster_data Data Analysis Collect_Sample 1. Collect Biological Sample (Plasma, Serum, Urine) Add_Inhibitors 2. Add Antioxidants/Inhibitors (e.g., BHT, Indomethacin) Collect_Sample->Add_Inhibitors Spike_IS 3. Spike with Internal Standard Add_Inhibitors->Spike_IS Acidify 4. Acidify to pH 3.5 Spike_IS->Acidify SPE 5. Solid Phase Extraction (C18) Acidify->SPE Elute 6. Elute & Evaporate SPE->Elute Reconstitute 7. Reconstitute in Assay Buffer Elute->Reconstitute Add_Samples_Standards B. Add Standards/Samples to Antibody-Coated Plate Reconstitute->Add_Samples_Standards Prepare_Reagents A. Prepare Standards & Reagents Prepare_Reagents->Add_Samples_Standards Add_HRP_Conjugate C. Add this compound-HRP Conjugate Add_Samples_Standards->Add_HRP_Conjugate Incubate_Compete D. Incubate (Competition Step) Add_HRP_Conjugate->Incubate_Compete Wash_Plate E. Wash Plate (3x) Incubate_Compete->Wash_Plate Add_Substrate F. Add TMB Substrate Wash_Plate->Add_Substrate Incubate_Color G. Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop_Solution H. Add Stop Solution Incubate_Color->Add_Stop_Solution Read_Absorbance I. Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Generate_Curve i. Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Concentration ii. Calculate Sample Concentrations Generate_Curve->Calculate_Concentration

Caption: Overall workflow for this compound measurement.

Detailed Experimental Protocols

A. Sample Preparation: Solid Phase Extraction (SPE)

For accurate measurement, this compound must be extracted from complex biological matrices like plasma, serum, or urine.[5]

Materials:

  • C18 Solid Phase Extraction Cartridges

  • Biological sample (plasma, serum, urine, tissue homogenate)

  • Antioxidant/Inhibitor solution (e.g., Butylated hydroxytoluene (BHT) and Indomethacin)[5]

  • 2M Hydrochloric acid (HCl)

  • Ethanol, Hexane, Ethyl Acetate

  • Deionized water

  • Nitrogen gas stream or centrifugal vacuum evaporator

  • Assay Buffer

Protocol:

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant like EDTA or heparin for plasma, or in serum separator tubes for serum.[6] Immediately after collection, add an antioxidant/cyclooxygenase inhibitor solution (e.g., 10-15 µM indomethacin) to prevent ex-vivo eicosanoid formation.[7] Store samples at -80°C if not used immediately.[5]

  • Acidification: Thaw samples on ice. For every 1 mL of sample, add approximately 50 µL of 2M HCl to adjust the pH to 3.5.[7] Vortex and let sit at 4°C for 15 minutes. Centrifuge at 1,500 x g for 10 minutes to pellet any precipitate.[7]

  • Cartridge Conditioning: Prepare the C18 SPE cartridge by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[7]

  • Sample Loading: Apply the acidified supernatant from step 2 to the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol in water, and finally with 10 mL of hexane to remove polar lipids and other impurities.[8]

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.[7]

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7] Reconstitute the dried lipid extract in an appropriate volume of Assay Buffer for immediate use in the ELISA.

B. Competitive ELISA Protocol

Materials:

  • 96-well microplate pre-coated with anti-8(S)-HETrE antibody

  • This compound standard solution

  • Prepared samples (from section A)

  • This compound-HRP conjugate

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve. Recommended concentrations may range from 1 pg/mL to 1000 pg/mL.

  • Add Standards and Samples: Add 50 µL of the prepared standards and samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the this compound-HRP conjugate solution to each well. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis

The concentration of this compound is determined by comparing the OD of the samples to the standard curve. The OD values are inversely proportional to the concentration of this compound.

1. Standard Curve Generation: Plot the average OD for each standard concentration (Y-axis) against the known concentration (X-axis). A four-parameter logistic (4-PL) curve fit is typically used.

Example Standard Curve Data:

This compound (pg/mL)OD at 450 nm (Mean)% B/B₀
0 (B₀)1.850100%
101.62888%
501.18464%
1000.83345%
2500.48126%
5000.29616%
10000.18510%

2. Assay Performance Characteristics (Example):

The performance of the developed ELISA should be thoroughly validated. The following table provides an example of typical performance data, which should be determined experimentally. This example is modeled on data for a similar eicosanoid, 15(S)-HETE.[9]

ParameterSpecificationDescription
Assay Range 10 - 1000 pg/mLThe range of concentrations where the assay is precise and accurate.
Sensitivity (LOD) ~5 pg/mLThe lowest concentration of this compound that can be distinguished from zero.
Intra-Assay Precision < 10% CVVariation within the same assay run (n=20 replicates).
Inter-Assay Precision < 15% CVVariation between different assay runs (n=10 independent assays).
Spike/Recovery 85 - 115%The accuracy of the assay in a biological matrix, determined by adding a known amount of this compound.

3. Specificity and Cross-Reactivity:

The specificity of the antibody is critical. Cross-reactivity should be tested against structurally related molecules to ensure the assay accurately measures this compound.[10]

Example Cross-Reactivity Data:

Compound% Cross-Reactivity
This compound 100%
8(R)-HETrE< 5%
5(S)-HETE< 0.1%
12(S)-HETE< 0.1%
15(S)-HETE< 0.1%
Arachidonic Acid< 0.01%
γ-Linolenic Acid< 0.01%

Cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of competing compound) x 100%.[11]

References

Application Notes and Protocols for 8(S)-HETrE Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and analytical protocols for the use of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) standards. The provided methodologies are intended to guide researchers in the accurate quantification and investigation of the biological role of this lipid mediator.

Commercial Sources and Purity of this compound Standards

This compound is an essential standard for researchers investigating lipid metabolism and inflammatory pathways. High-purity standards are critical for accurate quantification and for studying its biological activities. Below is a summary of commercially available this compound standards.

SupplierCatalog NumberPurityFormulationStorage
Cayman ChemicalCAY36360-100 ug[1]≥98%[2]A solution in ethanol[2]-20°C[2]
Santa Cruz Biotechnologysc-208133Not specifiedNot specified-20°C

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Biological Context and Signaling Pathways

This compound is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA)[2]. It is formed from dihomo-γ-linolenic acid by the action of 5-lipoxygenase (5-LO)[2]. While the specific signaling pathways of this compound are not extensively characterized, the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and is implicated in the regulation of epithelial cell migration. Furthermore, 8-HETE has been observed to influence the MAPK and NF-κB signaling pathways, which are critical in inflammatory responses. It is hypothesized that this compound may exert its biological effects through similar pathways.

Putative Signaling Pathway for this compound

8S_HETrE_Signaling cluster_receptor Nuclear Receptor Activation cluster_gene_expression Gene Regulation cluster_inflammatory Inflammatory Signaling This compound This compound Cell_Membrane Cell Membrane PPARa PPARa This compound->PPARa MAPK_Pathway MAPK Pathway (ERK, p38, JNK) This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effects Lipid Metabolism, Inflammation Modulation Gene_Expression->Biological_Effects Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

Caption: Putative signaling pathways of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of this compound from biological matrices such as plasma, serum, or cell culture media.

  • Internal Standard Spiking: To the biological sample (e.g., 1 mL of plasma), add an appropriate deuterated internal standard for this compound (e.g., this compound-d8) to a final concentration of 10-50 ng/mL. This will correct for extraction losses and matrix effects.

  • Acidification: Acidify the sample to a pH of 3.5-4.0 with a dilute acid (e.g., 1 M HCl or formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities, followed by 2 mL of 15% methanol in water to elute more polar interfering compounds.

  • Elution: Elute the this compound and other lipids with 2 mL of methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 30-40% B, increasing to 95-100% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

      • This compound: The precursor ion will be [M-H]⁻ with an m/z of 321.2. Product ions will depend on the instrument and collision energy but can be predicted based on the structure.

      • Internal Standard: Monitor the corresponding transition for the deuterated standard.

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the this compound standard.

Experimental Workflow for this compound Quantification

8S_HETrE_Quantification_Workflow Start Start Biological_Sample Biological Sample (e.g., Plasma, Serum) Start->Biological_Sample Add_IS Add Internal Standard (this compound-d8) Biological_Sample->Add_IS Acidify Acidify Sample (pH 3.5-4.0) Add_IS->Acidify SPE Solid Phase Extraction (C18 Cartridge) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Dry_Reconstitute Dry and Reconstitute Elute->Dry_Reconstitute LC_MS_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound quantification.

Cell-Based PPARα Activation Assay

This protocol describes a reporter gene assay to assess the ability of this compound to activate PPARα.

  • HEK293T or other suitable mammalian cell line.

  • Expression plasmid for human or mouse PPARα.

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene.

  • Transfection reagent.

  • This compound standard.

  • Positive control (e.g., a known PPARα agonist like GW7647).

  • Luciferase assay reagent.

  • Cell culture medium and supplements.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include wells with vehicle control (ethanol) and a positive control.

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The methodologies provided are general guidelines and may require optimization for specific experimental conditions and matrices. Always follow appropriate laboratory safety procedures.

References

proper handling and storage conditions for 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) is a bioactive lipid metabolite of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. It is produced via the action of lipoxygenase (LOX) enzymes.[1] This eicosanoid is implicated in various physiological and pathological processes, including inflammation and cell migration, making it a molecule of interest in drug discovery and development. These application notes provide essential information for the proper handling, storage, and use of this compound in experimental settings.

Physicochemical Properties and Storage

Proper handling and storage are critical to maintain the integrity and bioactivity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃[1][2]
Molecular Weight 322.5 g/mol [1][2]
IUPAC Name (8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid[2]
Appearance Typically supplied as a solution in ethanol[1]
Purity ≥98%[1]

Table 2: Storage and Stability of this compound

ConditionRecommendationStabilitySource
Storage Temperature -20°C≥ 2 years[1]
Shipping Shipped on wet ice-[1]
Formulation Supplied as a solution in ethanol-[1]

Table 3: Solubility of this compound

SolventSolubilitySource
Ethanol Miscible[1]
DMSO Miscible[1]
DMF Miscible[1]
PBS (pH 7.2) 0.8 mg/ml[1]
0.1 M Na₂CO₃ 2 mg/ml[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound solution in ethanol (e.g., from Cayman Chemical)

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Warm to Room Temperature: Allow the vial of this compound in ethanol to warm to room temperature before opening to prevent condensation.

  • Dilution: this compound is typically provided in a flammable solvent. To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen. The residue can then be redissolved in a solvent of choice, such as ethanol or DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent that is compatible with the cell culture medium at the final working concentration. For example, a 10 mM stock solution can be prepared in anhydrous ethanol.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Migration Assay (Scratch/Wound Healing Assay)

Objective: To assess the effect of this compound on cell migration.

Materials:

  • Adherent cell line of interest (e.g., corneal epithelial cells)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control (e.g., ethanol at the same final concentration as the this compound-treated wells).

  • Imaging: Immediately capture images of the scratch at designated locations (T=0). Place the plate in a 37°C incubator with 5% CO₂.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area.

G cluster_workflow Scratch Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Starve cells (optional) A->B C Create a scratch in the monolayer B->C D Wash to remove debris C->D E Treat with this compound or vehicle D->E F Image at T=0 E->F G Incubate and image at time points F->G H Analyze wound closure G->H G cluster_pathway 8-HETE Signaling Pathway in Cardiac Hypertrophy HETE 8-HETE Receptor Putative Receptor HETE->Receptor MAPK_cascade MAPK Cascade (e.g., ERK1/2) Receptor->MAPK_cascade NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Transcription Gene Transcription MAPK_cascade->Transcription NFkB_pathway->Transcription Hypertrophy Cellular Hypertrophy Transcription->Hypertrophy

References

Application Notes and Protocols for In Vitro Bioassays to Assess 8(S)-HETrE Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid (8(S)-HETrE) is a lipoxygenase metabolite of arachidonic acid that has been identified as a key regulator in various physiological and pathological processes.[1][2] Notably, it plays a significant role in promoting corneal epithelial cell migration during wound healing and is implicated in inflammatory responses and cellular hypertrophy.[1][2] Understanding the bioactivity of this compound and its downstream signaling pathways is crucial for the development of novel therapeutics targeting these processes.

These application notes provide detailed protocols for in vitro bioassays to assess the activity of this compound, focusing on its effects on cell migration and the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize quantitative data from in vitro studies on the effects of this compound.

Bioassay Cell Line This compound Concentration Incubation Time Observed Effect Reference
MAPK PhosphorylationRL-14 (Human ventricular cardiomyocyte)10 µM2 hoursIncreased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3[1]
NF-κB ActivationRL-14 (Human ventricular cardiomyocyte)10 µM2 hoursIncreased NF-κB binding activity[1]
Eosinophil ChemotaxisEquine Eosinophils10⁻⁸ M to 10⁻⁵ MNot SpecifiedStimulation of directed cell migration[3]
Corneal Epithelial Wound HealingRat Corneal Epithelium (Organ Culture)Not SpecifiedNot SpecifiedReversal of esculetin-induced inhibition of F-actin organization and wound closure[2]

Note: The study on RL-14 cells used a racemic mixture of 8-HETE.

Signaling Pathways of this compound

This compound is known to exert its biological effects by activating intracellular signaling cascades. While the precise upstream receptors are still under investigation, key downstream pathways include the MAPK and NF-κB signaling pathways. Activation of these pathways ultimately leads to changes in gene expression and cellular responses such as migration and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8S_HETrE This compound Receptor Putative Receptor (e.g., GPCR) 8S_HETrE->Receptor Binds Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Activates MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Upstream_Kinases->MAPK_Cascade Phosphorylates IKK_Complex IKK Complex Upstream_Kinases->IKK_Complex Activates MAPK_n Phospho-MAPKs MAPK_Cascade->MAPK_n Translocates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression NFkB_n->Gene_Expression Induces MAPK_n->Gene_Expression Regulates Cellular_Response Cellular Response (Migration, Inflammation) Gene_Expression->Cellular_Response Leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of a sheet of cells, mimicking the closure of a wound.

Workflow Diagram:

G Start Start Cell_Culture Culture cells to confluent monolayer Start->Cell_Culture Scratch Create a 'scratch' in the monolayer Cell_Culture->Scratch Treatment Treat with this compound or vehicle control Scratch->Treatment Imaging Image at T=0 and regular intervals Treatment->Imaging Analysis Measure wound area over time Imaging->Analysis End End Analysis->End

Caption: Wound Healing Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells (e.g., corneal epithelial cells) in a multi-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: Using a sterile pipette tip or a specialized wound healing tool, create a uniform scratch through the center of the monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.

  • Treatment: Add culture medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control to the respective wells.

  • Image Acquisition: Immediately after treatment (T=0), and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, capture images of the scratch wound using a microscope equipped with a camera.

  • Data Analysis: Quantify the area of the wound at each time point using image analysis software. Calculate the rate of wound closure for each treatment condition.

Transwell Cell Migration (Boyden Chamber) Assay

This assay evaluates the chemotactic effect of this compound on individual cell migration through a porous membrane.

Methodology:

  • Preparation of Transwell Inserts: Place Transwell inserts with a suitable pore size (e.g., 8 µm) into the wells of a multi-well plate.

  • Chemoattractant Addition: In the lower chamber of the wells, add culture medium containing a concentration gradient of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) to serve as a chemoattractant. The lower chamber with serum-free medium serves as a negative control.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet). Elute the dye and measure the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.

MAPK Phosphorylation Assay

This assay quantifies the activation of MAPK signaling pathways by measuring the phosphorylation of key MAPK proteins (ERK, p38, JNK) in response to this compound.

Workflow Diagram:

G Start Start Cell_Culture Culture cells to sub-confluency Start->Cell_Culture Treatment Treat with 10 µM this compound or vehicle for 2 hours Cell_Culture->Treatment Lysis Lyse cells and collect protein extract Treatment->Lysis ELISA Perform Phospho-MAPK ELISA Lysis->ELISA Analysis Measure absorbance and quantify phosphorylation ELISA->Analysis End End Analysis->End

Caption: MAPK Phosphorylation Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., RL-14) to near confluency and then treat with 10 µM this compound or a vehicle control for 2 hours.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain cytoplasmic protein extracts.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA: Use a commercially available phospho-MAPK ELISA kit according to the manufacturer's instructions. This typically involves adding equal amounts of protein from each sample to wells pre-coated with antibodies specific for phosphorylated forms of ERK1/2, p38, and JNK.

  • Detection and Analysis: Add a detection antibody, followed by a substrate, and measure the absorbance at the appropriate wavelength. Normalize the phospho-protein levels to the total protein concentration.

NF-κB Activation Assay

This assay measures the activation of the NF-κB pathway by quantifying the amount of activated NF-κB (typically the p65 subunit) that translocates to the nucleus.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable density and treat with 10 µM this compound or a vehicle control for 2 hours.

  • Nuclear Extraction: Perform nuclear extraction using a commercial kit to separate the cytoplasmic and nuclear fractions of the cell lysates.

  • Protein Quantification: Measure the protein concentration in the nuclear extracts.

  • NF-κB Binding Activity Assay: Use a commercial NF-κB p65 transcription factor assay kit. This assay typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Detection and Quantification: Add a primary antibody against the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chromogenic substrate and measure the absorbance. The intensity of the color is proportional to the amount of activated NF-κB in the sample.

Conclusion

The protocols and data presented provide a framework for the in vitro assessment of this compound bioactivity. These assays are valuable tools for researchers and drug development professionals to investigate the biological roles of this compound, elucidate its mechanisms of action, and screen for potential modulators of its activity for therapeutic purposes. Further research is warranted to fully characterize the upstream receptors and the complete signaling network regulated by this important lipid mediator.

References

Application Notes and Protocols for the Solid-Phase Extraction of 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) from biological matrices. This compound is a bioactive lipid mediator derived from the metabolism of ω-6 fatty acids and is implicated in various physiological and pathological processes. Robust and reliable analytical methods are crucial for its accurate quantification. The described C18-based SPE protocol is designed for efficient isolation and purification of this compound prior to downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA), formed via a dihomo-γ-linolenic acid intermediate. Altered levels of this compound have been observed in metabolic disorders, suggesting its potential role as a biomarker.[1] Furthermore, the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a lipoxygenase metabolite of arachidonic acid, has been shown to regulate corneal epithelial cell migration and wound healing.[2][3] Mechanistic studies have revealed that 8-HETE can activate peroxisome proliferator-activated receptors (PPARs) and modulate signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.[4][5] Given its biological significance, accurate measurement of this compound in complex biological samples is essential.

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[6] For lipophilic molecules like this compound, reversed-phase SPE using a C18 stationary phase is a common and effective approach.[7] This application note details a comprehensive C18-SPE protocol for the extraction of this compound from biological fluids, providing a foundation for reliable and reproducible quantification.

Data Presentation

While specific recovery and purity data for this compound are not extensively published, the following table represents typical performance characteristics of C18-SPE for closely related lipid mediators and eicosanoids based on available literature.[8][9][10][11] These values serve as a benchmark for method validation and optimization.

ParameterExpected ValueNotes
Recovery 85% - 95%Dependent on the biological matrix, sample pH, and optimization of wash and elution solvents. Can be assessed using a spiked matrix.
Purity >90%Refers to the removal of interfering substances from the matrix that could cause ion suppression in mass spectrometry.
Reproducibility (RSD) <15%Relative Standard Deviation for replicate extractions, indicating the precision of the method.

Experimental Protocols

This protocol is a general guideline for the solid-phase extraction of this compound from liquid biological samples such as plasma, serum, or cell culture media. Optimization may be required for specific matrices.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or other acid for pH adjustment)

  • Internal Standard (e.g., deuterated this compound, if available)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Protocol Steps:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Centrifuge samples to remove any particulate matter.

    • If using an internal standard, spike the sample at this stage.

    • Acidify the sample to a pH of approximately 3.5-4.0 by adding a small volume of dilute formic acid. This ensures that the acidic analyte is in its neutral form and will be retained on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 2 mL of ethyl acetate.

    • Wash the cartridges with 2 mL of methanol.

    • Equilibrate the cartridges with 2 mL of water. Do not allow the cartridges to dry out between these steps.

  • Sample Loading:

    • Load the acidified sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids that are less polar than this compound.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of ethyl acetate. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., 100 µL of methanol/water, 50:50 v/v) compatible with the subsequent analytical method (e.g., LC-MS).

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-Extraction Sample Biological Sample Acidify Acidify to pH 3.5-4.0 Sample->Acidify Condition Condition C18 Cartridge (Ethyl Acetate, Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with Hexane Wash1->Wash2 Elute Elute with Ethyl Acetate Wash2->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound.

Signaling Pathway

Signaling_Pathway GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA HETrE This compound DGLA->HETrE AA Arachidonic Acid (AA) LOX Lipoxygenase AA->LOX HETE 8(S)-HETE PPARs PPARs Activation HETE->PPARs MAPK MAPK Pathway HETE->MAPK NFkB NF-κB Pathway HETE->NFkB LOX->HETE Gene Gene Transcription PPARs->Gene MAPK->Gene NFkB->Gene Cellular Cellular Responses (e.g., Cell Migration, Inflammation) Gene->Cellular

Caption: Biosynthesis and Signaling of 8-hydroxy Eicosanoids.

References

Application Notes and Protocols: 8(S)-HETrE as a Potential Biomarker for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD), has become a leading cause of chronic liver disease worldwide. The progression of MASLD can lead to more severe conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The current gold standard for diagnosis is liver biopsy, an invasive procedure with inherent risks. Consequently, there is a critical need for non-invasive biomarkers to aid in the early detection, risk stratification, and monitoring of disease progression.

Eicosanoids, a class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids, are key mediators of inflammation and are increasingly implicated in the pathophysiology of metabolic diseases. 8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8(S)-HETrE) is a metabolite of the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). Recent lipidomic studies have identified a panel of eicosanoids that are significantly altered in MASLD patients, suggesting their potential as disease biomarkers. While specific data for this compound in MASLD is still emerging, related hydroxyeicosatetraenoic acids (HETEs) have been shown to be dysregulated in liver fibrosis. This document provides an overview of the potential application of this compound as a biomarker for MASLD, including protocols for its quantification and a discussion of the potential signaling pathways involved.

Data Presentation

While specific quantitative data for this compound in MASLD is not yet widely published, studies on related eicosanoids provide a strong rationale for its investigation. A study investigating plasma eicosanoids in patients with NAFLD found that levels of 8-HETE, a structurally similar compound, were significantly associated with cirrhosis (stage 4 fibrosis)[1]. The table below summarizes representative data for 8-HETE, which can serve as a proxy for the expected alterations in HETrE isomers in advanced MASLD.

AnalytePatient GroupMean Plasma Concentration (pg/mL) ± SDp-value vs. ControlReference
8-HETEControlData not provided-[1]
8-HETECirrhosis (F4)Specific mean and SD not provided, but significantly associated0.0103[1]

Note: This table uses data for 8-HETE as a surrogate for this compound due to the limited availability of specific data for this compound in MASLD. Further studies are required to establish the precise quantitative relationship between this compound levels and MASLD severity.

A comprehensive lipidomics study identified a panel of 15 metabolites, including 12 eicosanoids, that could diagnose MASLD with high accuracy (AUROC of 0.999)[2]. This underscores the potential of eicosanoid profiling, including the measurement of this compound, for the non-invasive diagnosis of MASLD.

Signaling Pathways

The biological functions of this compound are not fully elucidated. However, related HETE isomers are known to activate intracellular signaling pathways involved in inflammation and cellular stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that elevated levels of this compound in the liver microenvironment could contribute to the chronic inflammation characteristic of MASH.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8S_HETrE This compound GPCR G-Protein Coupled Receptor (GPCR) 8S_HETrE->GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC IKK IKK PKC->IKK MAPKKK MAPKKK PKC->MAPKKK IkB IκB IKK->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression AP1->Gene_Expression

Caption: Hypothesized signaling pathway for this compound-induced inflammation.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical for the accurate quantification of eicosanoids, which are susceptible to ex vivo formation and degradation.

  • Anticoagulant: Collect whole blood in tubes containing EDTA.

  • Inhibitors: Immediately after collection, add a cyclooxygenase (COX) inhibitor (e.g., indomethacin to a final concentration of 10 µM) to prevent ex vivo eicosanoid generation.

  • Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Storage: Aliquot the plasma into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Eicosanoid Extraction from Plasma

This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound and other eicosanoids from human plasma.

  • Materials:

    • C18 SPE cartridges

    • Methanol, Ethanol, Acetonitrile, Hexane, Ethyl Acetate (HPLC grade)

    • Formic acid

    • Deuterated internal standard (e.g., this compound-d8)

    • Nitrogen evaporator or centrifugal vacuum concentrator

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike 500 µL of plasma with the deuterated internal standard.

    • Acidify the plasma to pH 3-4 with 1% formic acid.

    • Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified plasma onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water.

    • Wash the cartridge with 5 mL of hexane to remove neutral lipids.

    • Elute the eicosanoids with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 321.2 -> [specific fragment ion]

      • This compound-d8: m/z 329.2 -> [specific fragment ion]

    • Note: Specific fragment ions and collision energies should be optimized for the instrument used.

  • Quantification: Create a calibration curve using known concentrations of an this compound analytical standard spiked with the internal standard. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflows

Biomarker Discovery and Validation Workflow

The identification and validation of a new biomarker is a multi-stage process.

Biomarker_Workflow Discovery Discovery Phase (Untargeted Lipidomics) Qualification Qualification Phase (Targeted Analysis in small cohort) Discovery->Qualification Verification Verification Phase (Validation in larger, independent cohorts) Qualification->Verification Clinical_Validation Clinical Validation (Assay development and clinical trials) Verification->Clinical_Validation

Caption: A simplified workflow for biomarker discovery and validation.

Conclusion

This compound and other eicosanoids represent a promising class of non-invasive biomarkers for the diagnosis and monitoring of MASLD. The dysregulation of these inflammatory mediators appears to be a key feature of the disease, and their quantification in plasma is feasible using established analytical techniques such as LC-MS/MS. Further research is warranted to validate the clinical utility of this compound as a standalone biomarker or as part of a broader lipidomic panel for MASLD. The protocols and workflows outlined in this document provide a framework for researchers and drug development professionals to pursue these investigations.

References

Application Notes and Protocols for Studying 8(S)-HETrE Effects

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the biological effects of 8(S)-HETrE, a hydroxyeicosatrienoic acid metabolite of γ-linolenic acid. The protocols outlined below detail key experiments to assess its impact on cell proliferation, apoptosis, migration, and inflammation, along with the underlying signaling pathways.

Introduction to this compound

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (this compound) is a bioactive lipid mediator formed from the metabolism of dihomo-γ-linolenic acid by 5-lipoxygenase (5-LO). Emerging research suggests its involvement in various physiological and pathological processes, including cell migration, proliferation, and inflammation. Understanding the cellular and molecular mechanisms of this compound is crucial for elucidating its role in health and disease and for potential therapeutic applications.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols when studying the effects of this compound. These are illustrative and actual results may vary depending on the cell type and experimental conditions.

Table 1: Expected Effects of this compound on Cellular Processes

Cellular ProcessAssayExpected Outcome with this compound Treatment
Cell ProliferationMTT AssayIncreased cell viability/proliferation
ApoptosisAnnexin V/PI StainingDecreased percentage of apoptotic cells
Cell MigrationWound Healing AssayIncreased wound closure rate
Cell MigrationTranswell AssayIncreased number of migrated cells
InflammationCytokine ELISAIncreased secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (and vehicle control, e.g., ethanol)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (and vehicle control)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with culture medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100

Protocol 4: Cell Migration Assessment using Transwell Assay

This assay evaluates the chemotactic migration of individual cells.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • This compound (and vehicle control)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if necessary.

  • Seed cells (e.g., 5 x 10⁴ cells) in 200 µL of serum-free medium containing different concentrations of this compound or vehicle control into the upper chamber of the Transwell insert.

  • Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water to remove excess stain.

  • Count the number of migrated cells in several random fields under a microscope.

Protocol 5: Measurement of Inflammatory Cytokines by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture supernatant.

Materials:

  • Cells of interest (e.g., macrophages, endothelial cells)

  • Complete culture medium

  • This compound (and vehicle control)

  • LPS (lipopolysaccharide) as a positive control for inflammation

  • ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound, vehicle control, or LPS for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing the absorbance to a standard curve.

Signaling Pathways and Visualizations

This compound has been shown to exert its effects through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

This compound Signaling Pathway

8S_HETrE_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases MAPK Cascade (ERK, p38, JNK) MAPK Cascade (ERK, p38, JNK) Upstream Kinases->MAPK Cascade (ERK, p38, JNK) NF-κB Pathway NF-κB Pathway Upstream Kinases->NF-κB Pathway Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) MAPK Cascade (ERK, p38, JNK)->Transcription Factors (e.g., AP-1, NF-κB) NF-κB Pathway->Transcription Factors (e.g., AP-1, NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Cellular Responses Cellular Responses (Proliferation, Migration, Inflammation) Gene Expression->Cellular Responses

Caption: this compound signaling cascade.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_assays Functional Assays Cell Proliferation (MTT) Cell Proliferation (MTT) Data Analysis Data Analysis Cell Proliferation (MTT)->Data Analysis Apoptosis (Annexin V) Apoptosis (Annexin V) Apoptosis (Annexin V)->Data Analysis Cell Migration (Wound Healing/Transwell) Cell Migration (Wound Healing/Transwell) Cell Migration (Wound Healing/Transwell)->Data Analysis Inflammation (ELISA) Inflammation (ELISA) Inflammation (ELISA)->Data Analysis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Treatment with this compound->Cell Proliferation (MTT) Treatment with this compound->Apoptosis (Annexin V) Treatment with this compound->Cell Migration (Wound Healing/Transwell) Treatment with this compound->Inflammation (ELISA) Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for this compound studies.

References

Troubleshooting & Optimization

troubleshooting low recovery of 8(S)-HETrE during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8(S)-HETrE Extraction

Welcome to the technical support center for eicosanoid analysis. This guide provides detailed troubleshooting for low recovery of 8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (this compound) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a monohydroxy polyunsaturated fatty acid and a metabolite of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid.[1][2] It belongs to the eicosanoid family of signaling molecules.[3] Its acidic nature (due to the carboxylic acid group) and the presence of a hydroxyl group make it a moderately polar lipid.

Key Properties of this compound:

  • Molecular Formula: C₂₀H₃₄O₃[1][3][4]

  • Molecular Weight: 322.5 g/mol [1][3][5]

  • Solubility: Soluble in ethanol, DMF, and DMSO.[1] Limited solubility in aqueous buffers like PBS (approx. 0.8 mg/ml at pH 7.2).[1]

  • Stability: Stable for at least two years when stored at -20°C in a solution of ethanol.[1]

Q2: What are the most critical pre-analytical factors affecting this compound stability and recovery?

Sample handling is crucial for accurate quantification. Key factors include:

  • Exogenous Formation: Eicosanoids can be formed artifactually during sample collection and processing.[6] It is recommended to add an inhibitor of the 5-lipoxygenase (5-LO) pathway immediately after sample collection.[6]

  • Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability to prevent enzymatic degradation.[7]

  • Oxidation: this compound is susceptible to oxidation. It is advisable to work quickly, protect samples from light, and consider adding antioxidants.[8]

  • pH: The pH of the sample is critical for extraction efficiency, as it determines the protonation state of the carboxylic acid group.

Troubleshooting Solid-Phase Extraction (SPE)

Low recovery during SPE is a common issue.[9] The following questions address the most frequent causes.

Q3: My this compound is found in the flow-through (load) fraction. What went wrong?

This indicates that the analyte did not bind effectively to the SPE sorbent. Consider the following causes:

  • Improper Column Conditioning: The sorbent bed must be properly wetted (activated) and then equilibrated with a solvent similar in composition to your sample matrix.[10][11] Failure to do so prevents proper interaction between the analyte and the sorbent.

  • Incorrect Sorbent Choice: this compound is moderately polar. For reversed-phase SPE (e.g., C18), the sample should be loaded under acidic conditions (pH ~3.5) to ensure the carboxylic acid is protonated, making the molecule less polar and allowing it to bind to the nonpolar sorbent.[12]

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a greater affinity for the solvent than the sorbent and will not be retained.[11][13] Diluting the sample with a weaker solvent is recommended.[11]

  • High Flow Rate: Loading the sample too quickly reduces the contact time between this compound and the sorbent, leading to incomplete binding.[10][11]

Q4: The analyte is being lost in the wash step. How can I fix this?

This happens when the wash solvent is too strong, prematurely eluting the bound this compound.

  • Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10%. The goal is to wash away more polar interferences without disturbing the analyte.[13]

  • Adjust pH: Ensure the pH of the wash solvent is also acidic to keep the analyte protonated and retained on a reversed-phase column.

Q5: Analyte recovery is low in the final elution step. What is the cause?

This suggests that the elution is incomplete.

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For a C18 column, this typically involves using a high percentage of an organic solvent like methanol, acetonitrile, or ethyl acetate.[9]

  • Insufficient Elution Volume: You may not be using enough solvent to completely desorb the analyte from the sorbent. Try increasing the elution volume in increments.[8][9]

  • pH Mismatch (Ion-Exchange SPE): If using an anion-exchange sorbent, the elution buffer must be sufficiently acidic (e.g., containing formic or acetic acid) to neutralize the analyte, disrupting its ionic bond with the sorbent.

Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is an alternative to SPE but is also prone to recovery issues.

Q6: Why is my LLE recovery of this compound consistently low?

Low LLE recovery is often tied to pH and solvent choice.

  • Incorrect Sample pH: For efficient extraction into an organic solvent, the carboxylic acid group of this compound must be protonated (neutral). The pH of the aqueous sample should be adjusted to at least 2 pH units below the analyte's pKa. A pH of 3.5-4.0 is commonly used for eicosanoids.[12][14]

  • Suboptimal Organic Solvent: The polarity of the extraction solvent must be matched to the analyte. While this compound is a lipid, its hydroxyl group adds polarity. Solvents like ethyl acetate or a mixture of a nonpolar and a slightly more polar solvent (e.g., hexane:ethyl acetate) are often effective.

  • Insufficient Solvent-to-Sample Ratio: A low volume of organic solvent may not be sufficient to efficiently partition the analyte from the aqueous phase. An organic:aqueous ratio of 7:1 is a good starting point for optimization.[14]

  • Emulsion Formation: Vigorous mixing can create an emulsion layer between the aqueous and organic phases, trapping the analyte and preventing clean separation. Gentle inversion instead of vigorous shaking can prevent this. If an emulsion forms, centrifugation can help break it.

Data Summary and Parameters

This table provides key parameters to consider when developing an extraction protocol for this compound.

ParameterRecommendation / ValueRationale
Sample Acidification Adjust aqueous sample pH to 3.5 - 4.0To protonate the carboxylic acid group, increasing hydrophobicity for efficient binding to C18 sorbent (SPE) or partitioning into an organic solvent (LLE).[12][14]
SPE Sorbent C18 (Octadecylsilyl)Reversed-phase sorbent that effectively retains the protonated, nonpolar form of this compound.[12]
SPE Wash Solvent 5-10% Methanol or Acetonitrile in water (acidified)Removes highly polar interferences without prematurely eluting the analyte of interest.[13]
SPE Elution Solvent Methanol, Acetonitrile, or Ethyl AcetateThese organic solvents are strong enough to disrupt the hydrophobic interactions and elute this compound from the C18 sorbent.[9]
LLE Organic Solvent Ethyl Acetate; Hexane:Ethyl Acetate mixturesThe polarity of these solvents is well-suited for extracting moderately polar lipids like this compound from an aqueous matrix.
Storage Temperature Short-term (processing): On ice. Long-term: -80°CMinimizes enzymatic activity and chemical degradation of the analyte.[7]
Inhibitors Add cyclooxygenase/lipoxygenase inhibitors (e.g., indomethacin) immediately after collection.[12]Prevents the artificial, ex-vivo formation of eicosanoids, which can lead to falsely elevated measurements.[6]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridge

  • Conditioning: Wash the C18 cartridge with 2-3 column volumes of methanol or ethyl acetate. This activates the sorbent.

  • Equilibration: Flush the cartridge with 2-3 column volumes of deionized water, followed by 2-3 column volumes of acidified water (pH 3.5). Do not let the sorbent bed go dry.[10]

  • Sample Loading: Acidify the biological sample (e.g., plasma, cell lysate) to pH 3.5 with 2M HCl.[12] Centrifuge to remove any precipitate. Load the supernatant onto the SPE cartridge at a slow, consistent flow rate (~1 mL/min).[10]

  • Washing: Wash the cartridge with 2-3 column volumes of acidified water (pH 3.5) to remove salts. Follow with 2-3 column volumes of a weak organic wash (e.g., 5-10% methanol in acidified water) to remove polar interferences.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 2-3 column volumes of a suitable organic solvent (e.g., ethyl acetate or methanol) into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol/water for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Place your aqueous sample in a glass tube. Add an internal standard if used for quantification.

  • Acidification: Acidify the sample to pH 3.5-4.0 by adding a suitable acid (e.g., 2M HCl or acetic acid).

  • Solvent Addition: Add 5-7 volumes of a water-immiscible organic solvent, such as ethyl acetate.

  • Extraction: Cap the tube and mix by gentle inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the sample at ~2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing this compound to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.

Visual Guides

TroubleshootingWorkflow Troubleshooting Low this compound Recovery cluster_start cluster_method cluster_spe Solid-Phase Extraction (SPE) Path cluster_lle Liquid-Liquid Extraction (LLE) Path start Low this compound Recovery method Which Extraction Method? start->method spe_check Analyze Flow-Through, Wash & Elution Fractions method->spe_check SPE lle_check Review LLE Protocol method->lle_check LLE analyte_loc Where is the Analyte? spe_check->analyte_loc flow_through In Flow-Through / Load analyte_loc->flow_through Flow-Through wash In Wash Fraction analyte_loc->wash Wash not_eluted Not in Elution Fraction analyte_loc->not_eluted Not Eluting sol_ft1 1. Check Sample pH (Acidify to ~3.5) 2. Ensure Proper Column Conditioning 3. Reduce Sample Solvent Strength flow_through->sol_ft1 sol_w1 1. Decrease Organic % in Wash Solvent 2. Ensure Wash pH is Acidic wash->sol_w1 sol_ne1 1. Increase Elution Solvent Strength 2. Increase Elution Volume not_eluted->sol_ne1 lle_params Check Key Parameters lle_check->lle_params ph_issue Incorrect pH lle_params->ph_issue pH solvent_issue Suboptimal Solvent lle_params->solvent_issue Solvent ratio_issue Poor Solvent:Sample Ratio lle_params->ratio_issue Ratio sol_ph Acidify Aqueous Phase to pH ~3.5 ph_issue->sol_ph sol_solv Use Ethyl Acetate or Hexane:EtOAc Mixture solvent_issue->sol_solv sol_ratio Increase Ratio (e.g., 7:1 Organic:Aqueous) ratio_issue->sol_ratio SignalingPathway Biosynthesis of this compound cluster_main dihomo Dihomo-γ-linolenic Acid (DGLA) (ω-6 Fatty Acid) hetre This compound dihomo->hetre Metabolic Conversion enzyme 5-Lipoxygenase (5-LO) enzyme->hetre Catalyzes

References

Technical Support Center: Optimizing Mass Spectrometry for 8(S)-HETrE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for this compound analysis?

A1: For targeted analysis of this compound using a triple quadrupole mass spectrometer, it is recommended to use electrospray ionization (ESI) in negative ion mode. The precursor ion will be [M-H]⁻ with an m/z of 319.2. A common and sensitive product ion for collision-induced dissociation (CID) is m/z 155.2.[1] Initial collision energy can be set in the range of 15-35 V and the declustering potential between 30-100 V, with further optimization recommended for your specific instrument.[2]

Q2: How can I improve the chromatographic separation of this compound from its isomers?

A2: Separation of HETE isomers is a common challenge. To improve resolution, consider the following:

  • Column Choice: A C18 column with a smaller particle size (e.g., 1.7-1.8 µm) can provide better separation efficiency.[1][3] Chiral chromatography may be necessary for separating enantiomers.

  • Mobile Phase Gradient: A slow and shallow gradient of acetonitrile in water with a weak acid (e.g., 0.1% formic acid or 0.02% acetic acid) can improve the separation of closely eluting isomers.[1][3]

  • Flow Rate: A lower flow rate can enhance resolution, although it will increase the run time.

Q3: I am observing a weak or no signal for this compound. What are the possible causes and solutions?

A3: A weak or absent signal can be due to several factors:

  • Sample Degradation: Eicosanoids can be unstable. Ensure proper sample handling and storage at low temperatures (-80°C).

  • Poor Ionization: Optimize ion source parameters such as nebulizer gas, heater gas, and capillary voltage. For eicosanoids, typical electrospray voltages are around -4.5 kV.[3]

  • Suboptimal Collision Energy: The collision energy needs to be optimized for the specific MRM transition to ensure efficient fragmentation. Perform a collision energy optimization experiment by ramping the voltage and monitoring the product ion intensity.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Incorrect MRM Transition: Verify the precursor and product ion masses are correct for your instrument.

Q4: What is the biological significance of this compound?

A4: this compound is a bioactive lipid mediator derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It is known to be a potent activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4] It is involved in the arachidonic acid metabolism pathway and can influence inflammatory signaling pathways such as MAPK and NF-κB.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace or flush the column according to the manufacturer's instructions.
Inappropriate mobile phase pH.Ensure the mobile phase pH is suitable for the analyte and column chemistry.
Sample solvent is too strong.Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and flush the system.
Dirty ion source.Clean the ion source components as per the instrument manual.
Leaks in the system.Check for and fix any leaks in the LC or MS system.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance and replace it when necessary.
Isomeric Interference Co-elution of HETE isomers.Optimize the chromatographic gradient and consider a different column stationary phase.
Insufficient fragmentation for differentiation.If isomers produce different fragment ions, add additional MRM transitions to distinguish them.

Experimental Protocols & Data

Table 1: Recommended Starting LC-MS/MS Parameters for this compound
ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 150 mm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B and a slow, linear gradient to a high percentage of B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage -3.5 to -4.5 kV
Ion Source Temp. 350 - 525 °C[3]
Nebulizer Gas 30-45 psi[2][3]
Heater Gas 30-60 psi[2][3]
Table 2: MRM Transition Parameters for 8-HETrE
AnalytePrecursor Ion (m/z)Product Ion (m/z)Recommended Collision Energy (V)Recommended Declustering Potential (V)
8-HETrE319.2155.2[1]15 - 2540 - 60
Internal Standard(Varies by choice, e.g., 8-HETE-d8)(Varies)(Optimize for IS)(Optimize for IS)

Note: The optimal collision energy and declustering potential are instrument-dependent and should be determined empirically.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is initiated from dihomo-γ-linolenic acid (DGLA) through the action of the 8S-lipoxygenase enzyme.

G DGLA Dihomo-γ-linolenic Acid (DGLA) Lipoxygenase 8S-Lipoxygenase DGLA->Lipoxygenase HETrE_8S This compound Lipoxygenase->HETrE_8S

Caption: Biosynthesis of this compound from DGLA.

Experimental Workflow for this compound Analysis

A typical workflow for the quantitative analysis of this compound from a biological sample.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation Derivatization->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for this compound analysis.

Signaling Cascade of this compound

This compound can activate PPARα, which in turn can modulate the expression of genes involved in lipid metabolism and inflammation. It can also influence the MAPK and NF-κB signaling pathways.

G cluster_0 PPARα Pathway cluster_1 MAPK & NF-κB Pathways HETrE_8S This compound PPARa PPARα HETrE_8S->PPARa MAPK MAPK Signaling HETrE_8S->MAPK NFkB NF-κB Signaling HETrE_8S->NFkB RXR RXR PPARa->RXR dimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: this compound signaling pathways.

References

Technical Support Center: 8(S)-HETrE Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8(S)-HETrE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -80°C in a solution of an organic solvent such as ethanol. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. When stored properly at -20°C, it has been reported to be stable for up to two years. For optimal stability, especially for quantitative applications, storage at -80°C is recommended.

Q2: I need to prepare a working solution of this compound in an aqueous buffer for my cell-based assay. What are the stability concerns?

A2: this compound, like other polyunsaturated fatty acid metabolites, is susceptible to degradation in aqueous solutions. The stability is influenced by pH, temperature, and exposure to oxygen. It is recommended to prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent. If the aqueous solution must be stored, it should be for a very short period, on ice, and protected from light. The presence of antioxidants, such as butylated hydroxytoluene (BHT), may help to mitigate oxidative degradation.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common sign of analyte degradation. The conjugated triene system in this compound is susceptible to oxidation. If you observe a loss of biological activity or variable analytical measurements, you should re-evaluate your handling and storage procedures. Ensure that stock solutions are properly stored and that aqueous solutions are freshly prepared. Multiple freeze-thaw cycles of the stock solution should be avoided as this can increase degradation.

Q4: What are the primary modes of degradation for this compound?

A4: The main degradation pathways for this compound are likely to be:

  • Auto-oxidation: The polyunsaturated fatty acid backbone is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This can lead to the formation of various oxidized byproducts, altering the biological activity.

  • pH-dependent hydrolysis: While specific data for this compound is limited, related eicosanoids can be unstable at extremes of pH.

  • Enzymatic degradation: In biological samples such as cell cultures or plasma, this compound can be further metabolized by cellular enzymes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in a cell-based assay. Degradation of this compound in the aqueous culture medium.Prepare fresh dilutions of this compound in pre-warmed medium immediately before adding to cells. Minimize the exposure of the compound to light and atmospheric oxygen during preparation. Consider the use of antioxidants in your media if compatible with your experimental setup.
Variable quantification in LC-MS/MS analysis. 1. Degradation during sample preparation. 2. Multiple freeze-thaw cycles of stock or diluted solutions. 3. Evaporation of solvent from the stock solution.1. Keep samples on ice during preparation and add an antioxidant like BHT. 2. Aliquot stock solutions into single-use vials. For diluted standards, prepare them fresh for each analytical run. 3. Store stock solutions in tightly sealed glass vials at -80°C.[1]
Appearance of unexpected peaks in chromatograms. Formation of degradation products (e.g., oxides, isomers).This indicates sample degradation. Review storage and handling procedures. If possible, use LC-MS/MS to identify the degradation products to understand the degradation pathway. Auto-oxidation is a common cause for such observations.[2]
Precipitate forms when diluting the ethanol stock in aqueous buffer. Poor solubility of this compound in the aqueous buffer at the desired concentration.Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your system but sufficient to maintain solubility. Gentle warming or sonication might help, but be cautious as this can also accelerate degradation. It is crucial to check the solubility limits in your specific buffer system.

Factors Affecting this compound Stability

Factor Effect on Stability Recommendations
Temperature Higher temperatures accelerate oxidation and other degradation reactions.Store stock solutions at -80°C. Handle on ice whenever possible.
pH Extremes in pH can potentially lead to hydrolysis or rearrangement.Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Buffer choice can also be critical.
Oxygen Exposure to atmospheric oxygen can lead to auto-oxidation.Store stock solutions under an inert gas (e.g., argon or nitrogen). Prepare aqueous solutions just before use and minimize their exposure to air.
Light UV and visible light can promote photodegradation of polyunsaturated lipids.Store all solutions in amber vials or protect them from light by wrapping vials in aluminum foil.
Freeze-Thaw Cycles Repeated cycles can introduce atmospheric oxygen and moisture, and may physically disrupt the solution, accelerating degradation.[3][4][5]Aliquot stock solutions into single-use vials to avoid the need for repeated thawing and freezing.
Enzymes In biological matrices, enzymes like lipoxygenases and cyclooxygenases can metabolize this compound.When working with biological samples, consider adding broad-spectrum enzyme inhibitors if compatible with the experimental design. Flash-freezing samples in liquid nitrogen can help to quench enzymatic activity.

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer
  • Preparation of this compound Solution:

    • Start with a concentrated stock solution of this compound in ethanol.

    • Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final ethanol concentration is low (e.g., <0.1%) to minimize solvent effects.

  • Incubation:

    • Aliquot the aqueous this compound solution into multiple amber glass vials.

    • Incubate the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition for analysis.

  • Sample Analysis by LC-MS/MS:

    • Immediately after collection, quench any further degradation by adding a solution of an antioxidant (like BHT) and an internal standard.

    • Perform a solid-phase extraction (SPE) to purify and concentrate the this compound.

    • Analyze the extracted sample using a validated LC-MS/MS method to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate and the half-life of this compound under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock This compound Stock (in Ethanol, -80°C) dilution Dilution in Aqueous Buffer stock->dilution cond1 Condition 1 (e.g., 4°C) dilution->cond1 cond2 Condition 2 (e.g., 25°C) dilution->cond2 cond3 Condition 3 (e.g., 37°C) dilution->cond3 sampling Time Point Sampling cond1->sampling cond2->sampling cond3->sampling extraction Solid-Phase Extraction sampling->extraction lcms LC-MS/MS Quantification extraction->lcms data Data Analysis (Degradation Rate, Half-life) lcms->data degradation_pathway cluster_factors Degradation Factors cluster_products Degradation Products HETRE This compound oxidized Oxidized Products HETRE->oxidized Degradation isomers Isomers HETRE->isomers Degradation metabolites Further Metabolites HETRE->metabolites Degradation oxygen Oxygen (Auto-oxidation) oxygen->HETRE light Light light->HETRE heat Heat heat->HETRE ph Extreme pH ph->HETRE enzymes Enzymes enzymes->HETRE

References

how to improve the sensitivity of 8(S)-HETrE detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a bioactive lipid metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) epoxygenase pathway. It acts as a signaling molecule involved in various physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular regulation. Sensitive and accurate quantification of this compound is crucial for understanding its role in disease and for the development of novel therapeutics targeting these pathways.

Q2: What are the primary methods for detecting this compound?

The two primary analytical methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high selectivity and sensitivity, while ELISA offers a higher-throughput and more accessible alternative.[1][2]

Q3: How can I choose between LC-MS/MS and ELISA for my experiments?

The choice depends on your specific experimental needs:

  • LC-MS/MS is preferred for its high specificity, ability to distinguish between isomers, and capability for multiplexing (analyzing multiple eicosanoids simultaneously). It is ideal for studies requiring absolute quantification and structural confirmation.[1][3]

  • ELISA is a good choice for rapid screening of a large number of samples and when high throughput is a priority.[2][4] However, it may be susceptible to cross-reactivity with structurally similar molecules.[5]

Troubleshooting Guides

Low Signal or Poor Sensitivity in LC-MS/MS Analysis

If you are experiencing low signal intensity for this compound, consider the following troubleshooting steps:

1. Inefficient Sample Preparation and Extraction:

  • Problem: this compound is present at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), which can interfere with detection.[6] Inefficient extraction can lead to significant analyte loss.

  • Solution: Implement a robust sample preparation protocol, such as Solid Phase Extraction (SPE). SPE helps to remove interfering matrix components and concentrate the analyte.[7] Optimizing the SPE procedure, including the choice of sorbent and the wash and elution steps, is critical for maximizing recovery.

    • Recommendation: Use a C18 or a polymer-based reversed-phase SPE cartridge for the extraction of eicosanoids from aqueous matrices.

2. Suboptimal Mass Spectrometry Parameters:

  • Problem: The settings of the mass spectrometer can dramatically impact ionization efficiency and signal intensity.[8][9]

  • Solution: Optimize the key MS parameters for this compound. This is typically done by infusing a standard solution of the analyte and adjusting the parameters to maximize the signal.

    • Key Parameters to Optimize:

      • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids.[3]

      • Capillary/Spray Voltage: Optimize for a stable and maximal signal.[8]

      • Gas Flows (Nebulizer, Heater, Cone): Adjust to ensure efficient desolvation and ion transfer.[3][8]

      • Collision Energy: Optimize for the specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode to achieve the best signal intensity.

3. Inadequate Chromatographic Separation:

  • Problem: Poor chromatographic resolution can lead to co-elution with interfering compounds, causing ion suppression and reduced sensitivity.[10]

  • Solution: Optimize the Liquid Chromatography (LC) method.

    • LC Column: A high-resolution reversed-phase column (e.g., a C18 with a particle size of 1.8 µm) is recommended.[11] For separating this compound from its R-enantiomer, a chiral column is necessary.[11]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water with a weak acid (e.g., 0.1% formic acid) is typically used to facilitate protonation in negative ion mode.[10][11]

    • Flow Rate and Gradient: Optimize the gradient slope and flow rate to ensure a sharp peak shape and good separation from matrix components.

Low Signal or High Background in ELISA

For issues encountered with ELISA kits, refer to the following guide:

1. Matrix Interference:

  • Problem: Components in complex samples like plasma, serum, or urine can interfere with the antibody-antigen binding in the assay.[12]

  • Solution: Purify your samples before analysis.

    • Recommendation: Use affinity columns or Solid Phase Extraction (SPE) to clean up the sample. Many ELISA kit manufacturers provide recommended purification protocols or kits.[12] It is also important to test for interference by running serial dilutions of your sample to see if the measured concentration is linear.[12]

2. Improper Sample Handling and Storage:

  • Problem: this compound can be unstable and susceptible to auto-oxidation. Improper handling can lead to degradation of the analyte.

  • Solution: Assay samples immediately after collection. If storage is necessary, store them at -80°C, and consider adding an antioxidant like butylated hydroxytoluene (BHT).[12] Avoid repeated freeze-thaw cycles.

3. Suboptimal Assay Conditions:

  • Problem: Incorrect dilutions or procedural errors can lead to inaccurate results.

  • Solution:

    • Sample Dilution: Ensure your sample is diluted to fall within the linear range of the standard curve of the assay.[12]

    • Follow Protocol: Adhere strictly to the incubation times, temperatures, and washing steps described in the kit manual.

    • Reagent Preparation: Use high-purity water for preparing buffers and ensure all reagents are brought to room temperature before use, as specified by the manufacturer.[12]

Data Presentation

Table 1: Comparison of Detection Methods for Eicosanoids

ParameterLC-MS/MSELISA
Sensitivity High (pg to fg range)[3]Moderate to High (pg/ml to ng/ml range)[12][13]
Specificity Very High (can distinguish isomers)[11]Moderate (potential for cross-reactivity)[5]
Throughput LowerHigher
Cost per Sample HigherLower
Instrumentation Specialized, expensiveWidely available plate readers
Sample Volume Typically small (µL)[3]Typically small (µL)

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify 0.5 mL of plasma to pH ~3.5 with 2% formic acid. Load the sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol or ethyl acetate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: General LC-MS/MS Parameters for this compound Detection
  • LC System: UPLC/UHPLC system.

  • Column: Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 150 mm) or equivalent.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes. (This needs to be optimized for your system).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

  • MRM Transition: The precursor ion for 8-HETrE is m/z 321.2. A common product ion is m/z 115.2 (This should be confirmed with a pure standard).

  • Internal Standard: Use a deuterated internal standard, such as 8-HETE-d8, to correct for extraction variability and matrix effects.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, Tissue) spe Solid Phase Extraction (SPE) start->spe Acidify & Load dry Dry Down spe->dry Elute reconstitute Reconstitute dry->reconstitute lc UPLC/UHPLC Separation reconstitute->lc Inject ms Mass Spectrometry (ESI-, MRM) lc->ms Eluent data Data Acquisition & Quantification ms->data

Caption: Workflow for this compound detection using LC-MS/MS.

troubleshooting_sensitivity cluster_lcms LC-MS/MS Troubleshooting cluster_elisa ELISA Troubleshooting start Low this compound Signal? check_spe Review SPE Protocol - Correct Sorbent? - Optimized Wash/Elution? start->check_spe Using LC-MS/MS check_purification Implement Sample Purification - SPE or Affinity Column start->check_purification Using ELISA check_ms Optimize MS Parameters - Infuse Standard - Tune Voltages & Gas Flows check_spe->check_ms check_lc Check Chromatography - Peak Shape? - Retention Time Stability? check_ms->check_lc check_dilution Verify Sample Dilution - Within Linear Range? check_purification->check_dilution check_protocol Review Assay Protocol - Correct Incubation? - Proper Washing? check_dilution->check_protocol

Caption: Troubleshooting guide for low this compound detection sensitivity.

References

Technical Support Center: Overcoming Matrix Effects in 8(S)-HETrE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis, which often involves complex biological samples like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression or enhancement.[1][3][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results, leading to an underestimation or overestimation of the true this compound concentration.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for this compound indicates the elution of matrix components causing ionization interference.[8]

  • Post-Extraction Spike: This quantitative approach compares the response of an analyte in a clean solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[4] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Q3: What are the most common sources of matrix effects in biological samples for eicosanoid analysis?

A3: The primary sources of matrix effects in biological samples such as plasma, serum, and tissues are phospholipids, salts, and endogenous metabolites that can co-elute with this compound.[9] These components can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source, which is commonly used for eicosanoid analysis.[1][10]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

Symptoms:

  • Low signal intensity for this compound in your samples.

  • Inconsistent results between replicate samples.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Protein Precipitation While simple, protein precipitation (PPT) alone may not be sufficient for complex matrices and can result in significant matrix effects.[9] Consider combining it with other techniques.
Suboptimal Liquid-Liquid Extraction (LLE) The choice of organic solvent is critical. For eicosanoids, ethyl acetate or methyl tert-butyl ether are commonly used. Ensure the pH of the aqueous phase is adjusted to an acidic pH (e.g., 3-4 with formic or acetic acid) to protonate the carboxylic acid group of this compound, making it more soluble in the organic phase.
Ineffective Solid-Phase Extraction (SPE) SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[11][12] For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be effective. Ensure proper conditioning, loading, washing, and elution steps are followed.
Issue 2: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Post-column infusion experiment shows significant dips or rises in the baseline signal.

  • Post-extraction spike experiment reveals a matrix effect percentage significantly different from 100%.

  • Poor accuracy and precision in quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in bioanalysis.[9] Incorporate a phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates. Alternatively, modify your chromatographic gradient to separate this compound from the bulk of the phospholipids.
Inadequate Chromatographic Separation If matrix components co-elute with this compound, modify your LC method. Try a different stationary phase (e.g., a C18 column with a different bonding chemistry), adjust the mobile phase composition, or alter the gradient profile to achieve better separation.[4]
High Salt Concentration High concentrations of non-volatile salts from buffers or the sample itself can cause significant ion suppression.[9] Ensure your sample preparation method effectively removes salts. An offline desalting step using SPE may be necessary.
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample with the mobile phase can be a simple and effective way to reduce the concentration of interfering matrix components.[7][13]
Issue 3: Inaccurate Quantification of this compound

Symptoms:

  • Calibration curve has a poor correlation coefficient (r² < 0.99).

  • High variability in replicate measurements.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.[14]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Calibration Strategy Due to the endogenous nature of this compound, a blank matrix is often unavailable.[15] In such cases, consider the following approaches: 1. Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[16] A SIL-IS (e.g., this compound-d8) will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations. 2. Matrix-Matched Calibration: Prepare calibration standards in a similar matrix that is free of the analyte (e.g., charcoal-stripped plasma or a synthetic matrix).[15][16] 3. Standard Addition: This involves adding known amounts of the standard to the actual samples.[7][16] It is highly accurate but can be time-consuming as it requires multiple analyses for each sample.[7] 4. Background Subtraction: The endogenous concentration in a representative blank matrix is determined and subtracted from the measured concentrations of the calibrators.[16]
Ex vivo Formation of this compound Eicosanoids can be formed artificially after sample collection.[15] To prevent this, add antioxidants (e.g., butylated hydroxytoluene, BHT) and inhibitors of enzymes like cyclooxygenases (e.g., indomethacin) to the collection tubes and during sample processing.[16] Keep samples on ice and process them as quickly as possible.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment: To 500 µL of human plasma, add an antioxidant/inhibitor solution (e.g., BHT and indomethacin). Add 10 µL of the internal standard working solution (e.g., this compound-d8). Acidify the sample with 50 µL of 2% aqueous formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% aqueous methanol to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment
  • Setup: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL). Infuse this solution into the mass spectrometer's ion source using a syringe pump and a T-connector placed after the LC column.

  • Equilibration: Allow the infused signal to stabilize to obtain a steady baseline.

  • Injection: Inject a blank plasma sample that has been processed using your established sample preparation method.

  • Analysis: Monitor the signal of the infused this compound. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Visualizations

Workflow for Troubleshooting Matrix Effects

start Start: Inaccurate this compound Quantification assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes me_absent No Significant Matrix Effect me_present->me_absent No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc optimize_cal Optimize Calibration (SIL-IS, Matrix-Matched, Standard Addition) optimize_lc->optimize_cal reassess_me Re-assess Matrix Effect optimize_cal->reassess_me reassess_me->me_present Still Present end End: Accurate Quantification reassess_me->end Resolved me_absent->end center_node Overcoming Matrix Effects in This compound Analysis sub_sp Sample Preparation center_node->sub_sp sub_lc Chromatography center_node->sub_lc sub_cal Calibration center_node->sub_cal sub_inst Instrumentation center_node->sub_inst sp1 Solid-Phase Extraction (SPE) sub_sp->sp1 sp2 Liquid-Liquid Extraction (LLE) sub_sp->sp2 sp3 Phospholipid Removal sub_sp->sp3 lc1 Gradient Optimization sub_lc->lc1 lc2 Alternative Column Chemistry sub_lc->lc2 lc3 UHPLC for Better Resolution sub_lc->lc3 cal1 Stable Isotope-Labeled IS sub_cal->cal1 cal2 Matrix-Matched Standards sub_cal->cal2 cal3 Standard Addition sub_cal->cal3 inst1 Sample Dilution sub_inst->inst1 inst2 Ion Source Parameter Tuning sub_inst->inst2

References

minimizing variability in 8(S)-HETrE experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving 8(S)-hydroxy-eicosatrienoic acid (8(S)-HETrE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

A1: this compound is a bioactive lipid mediator, specifically a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA) formed via the 5-lipoxygenase (5-LO) pathway.[1] Its primary characterized biological function is the regulation of corneal epithelial cell migration, a crucial process in wound healing.[1]

Q2: What are the optimal storage and handling conditions for this compound to ensure its stability?

A2: this compound is susceptible to degradation through oxidation and hydrolysis. To maintain its stability, it should be stored at -20°C in a solution of an organic solvent such as ethanol. For long-term storage, temperatures of -80°C are recommended. It is crucial to handle the compound under an inert gas like argon or nitrogen and to use glass or Teflon-lined containers to prevent leaching of impurities from plastics. Avoid repeated freeze-thaw cycles.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Its solubility in aqueous buffers like PBS (pH 7.2) is limited.

Q4: What are the known signaling pathways activated by this compound?

A4: this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This activation is implicated in its pro-inflammatory and cell migration-promoting effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Cell Migration/Wound Healing Assays

Question: My wound healing or transwell migration assays with this compound are showing inconsistent results between replicates and experiments. What could be the cause?

Answer: High variability in cell migration assays is a common issue. Several factors related to both the experimental setup and the handling of this compound can contribute to this.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a uniform and confluent cell monolayer before creating the wound or seeding into transwell inserts. Use a cell counter for accurate cell density determination.
Variable Wound/Scratch Width Utilize a consistent method for creating the wound. Pipette tips can create inconsistent widths; consider using a specialized tool or cell culture inserts that create a defined gap.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations can range from nanomolar to low micromolar.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid prolonged exposure to light and air. Use pre-chilled, high-quality solvents for dilution.
Inconsistent Incubation Times Standardize the incubation time for all replicates and experiments. Monitor cell migration at multiple time points to capture the dynamic range of the response.
Cell Proliferation If the assay duration is long, cell proliferation can confound migration results. Consider using a proliferation inhibitor like Mitomycin C or serum-starving the cells before the assay.
Serum Concentration in Media Serum contains growth factors that can influence cell migration. If using serum, maintain a consistent concentration across all experiments. For more controlled experiments, consider using serum-free media with appropriate supplements.
Issue 2: No or Low Bioactivity of this compound Observed

Question: I am not observing the expected pro-migratory effect of this compound on my cells. What could be the reason?

Answer: A lack of bioactivity can stem from issues with the compound itself, the experimental conditions, or the responsiveness of the cell line.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Degraded this compound Stock Purchase this compound from a reputable supplier and adhere strictly to the recommended storage conditions. If in doubt, test a new vial of the compound.
Incorrect Solvent or Dilution Ensure that the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%). Run a solvent control to check for any effects on cell migration.
Unresponsive Cell Line Verify that your chosen cell line expresses the necessary receptors and signaling components to respond to this compound. Not all cell types will exhibit a migratory response. Consider using a cell line known to be responsive, such as corneal epithelial cells, as a positive control.
Inappropriate Assay Conditions Optimize assay parameters such as incubation time and cell density. The effect of this compound may be time-dependent.
Issue 3: Inconsistent Results in Signaling Pathway Analysis (Western Blot, etc.)

Question: I am getting variable results when analyzing the phosphorylation of MAPK pathway proteins or NF-κB activation in response to this compound. How can I improve the reproducibility?

Answer: Analyzing signaling pathways requires precise timing and consistent cell handling to capture transient activation events.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Stimulation Time Perform a time-course experiment to determine the peak activation of the signaling pathway. Phosphorylation events can be transient, and inconsistent timing will lead to variability.
Cell Synchronization Serum-starve the cells for a defined period before stimulation with this compound to reduce basal signaling activity and synchronize the cell population.
Suboptimal Cell Lysis Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure complete cell lysis on ice.
Variable Protein Loading Accurately quantify total protein concentration in your lysates and ensure equal loading in each lane of your gel for Western blotting. Normalize to a loading control (e.g., GAPDH, β-actin).

Experimental Protocols

Protocol 1: In Vitro Wound Healing Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell migration using a scratch/wound healing assay.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Serum Starvation (Optional): To reduce baseline migration and proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Wound Creation: Create a uniform "scratch" in the cell monolayer using a sterile p200 pipette tip or a specialized wound healing tool.

  • Washing: Gently wash the cells with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control (e.g., ethanol at the same final concentration as the highest this compound dose).

  • Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the wound at the same position using a phase-contrast microscope.

  • Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure relative to the initial wound area.

    Percentage of Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

Protocol 2: Transwell Migration Assay

This protocol describes a method to quantify the chemotactic effect of this compound on cells.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Chamber Setup: Place transwell inserts (with an appropriate pore size for your cell type, e.g., 8 µm) into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add medium containing different concentrations of this compound or a vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration but not proliferation (typically 4-24 hours, to be optimized for your cell line).

  • Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol and stain with a suitable stain such as Crystal Violet or DAPI.

  • Image Acquisition and Quantification: Take images of the stained cells from multiple fields of view for each insert. Count the number of migrated cells per field to determine the average number of migrated cells per condition.

Data Presentation

Table 1: Solubility and Storage of this compound
Parameter Recommendation
Storage Temperature -20°C (short-term), -80°C (long-term)
Supplied Form Typically in an organic solvent (e.g., ethanol)
Recommended Solvents Ethanol, DMSO, DMF
Aqueous Solubility Limited in PBS (pH 7.2)
Handling Precautions Store under inert gas, use glass or Teflon, avoid light exposure
Table 2: Typical Experimental Parameters for Cell Migration Assays
Parameter Range/Value Notes
Cell Type Corneal Epithelial Cells, Fibroblasts, etc.Response is cell-type dependent.
This compound Concentration 10 nM - 10 µMA dose-response curve is recommended to determine the optimal concentration.
Incubation Time 4 - 24 hoursOptimize based on the migratory speed of the cell line.
Solvent Control Vehicle (e.g., ethanol) at <0.1% final concentrationEssential to rule out solvent effects.
Expected Effect Size Variable, can range from a 20% to over 100% increase in migration compared to control.Highly dependent on cell type and assay conditions.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR/Receptor PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (e.g., MEK, ERK) PKC->MAPK_cascade Ikk_complex IKK Complex PKC->Ikk_complex AP1 AP-1 MAPK_cascade->AP1 IkB IκB Ikk_complex->IkB NFkB_IkB NF-κB-IκB (Inactive) Ikk_complex->NFkB_IkB Phosphorylation & Degradation of IκB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB_IkB->NFkB_n Translocation Gene_expression Gene Expression (e.g., Pro-inflammatory cytokines, Cell migration proteins) NFkB_n->Gene_expression AP1->Gene_expression Cell Migration Cell Migration Gene_expression->Cell Migration Inflammation Inflammation Gene_expression->Inflammation HETE This compound HETE->GPCR

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Flow Start High Variability in This compound Assay Check_Compound Check this compound Storage & Handling Start->Check_Compound Check_Cells Evaluate Cell Culture Consistency Check_Compound->Check_Cells [OK] Improper_Storage Improper Storage or Handling Detected Check_Compound->Improper_Storage [Issue Found] Check_Protocol Review Assay Protocol Check_Cells->Check_Protocol [OK] Inconsistent_Cells Inconsistent Cell Seeding or Health Check_Cells->Inconsistent_Cells [Issue Found] Protocol_Issue Protocol Inconsistencies Found Check_Protocol->Protocol_Issue [Issue Found] Re_evaluate Re-evaluate Results Check_Protocol->Re_evaluate [OK] Solution_Compound Use Fresh Aliquots, Handle Under Inert Gas Improper_Storage->Solution_Compound Solution_Cells Standardize Seeding Density, Monitor Cell Health Inconsistent_Cells->Solution_Cells Solution_Protocol Standardize Incubation Times, Use Consistent Reagents Protocol_Issue->Solution_Protocol Solution_Compound->Re_evaluate Solution_Cells->Re_evaluate Solution_Protocol->Re_evaluate

Caption: Troubleshooting workflow for high variability.

References

Technical Support Center: Addressing Cytotoxicity of 8(S)-HETrE in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity when working with 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic?

There is limited direct evidence in the scientific literature to suggest that this compound is inherently cytotoxic. This compound is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA).[1] In contrast, the structurally similar arachidonic acid metabolite, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), has been shown to be involved in regulating epithelial cell migration.[2] However, unexpected cell death or reduced viability in the presence of this compound could be due to a variety of experimental factors.

Q2: What are the potential causes of apparent cytotoxicity observed with this compound?

Observed cytotoxicity can stem from several sources, including:

  • Compound Solubility and Aggregation: Like many lipids, this compound may have limited solubility in aqueous cell culture media.[1] Poorly dissolved compound can form aggregates that are themselves toxic to cells or can interfere with assay readouts.

  • Solvent Toxicity: The solvent used to dissolve and dilute this compound (e.g., ethanol, DMSO) can be cytotoxic at certain concentrations.[3] It is crucial to have appropriate vehicle controls in your experiments.

  • Compound Stability: this compound may be unstable in cell culture media over long incubation periods, degrading into potentially cytotoxic byproducts.[4]

  • Assay Interference: The compound may interfere with the assay chemistry. For example, it might interact with colorimetric or fluorometric reagents, leading to false readings that are misinterpreted as cytotoxicity.[5]

  • Cell Line Specific Effects: The response to this compound can be highly dependent on the cell type being used. Some cell lines may be more sensitive to lipid-mediated signaling or metabolic changes.

  • High Concentrations: Even if not typically cytotoxic, high concentrations of any substance can induce stress or toxic effects in cells.

Q3: How can I differentiate between true cytotoxicity and experimental artifacts?

It is essential to use orthogonal assays that measure different aspects of cell health.[6] For example, you could combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a dye exclusion assay) and an apoptosis assay (like caspase activity or Annexin V staining).[5][6] If you observe effects in only one type of assay, it may point towards an artifact.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results between wells.
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Consider using a repeating pipette for better consistency.[7]
Inconsistent compound concentration Ensure the this compound stock solution is fully dissolved and vortexed before each dilution. Use calibrated pipettes and proper pipetting technique.
"Edge effects" in multi-well plates Evaporation from outer wells can concentrate media components and the test compound.[8] To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.[8]
Issue 2: Apparent cytotoxicity at all tested concentrations.
Potential Cause Troubleshooting Step
Solvent toxicity Run a vehicle control with the highest concentration of the solvent used in the experiment. If the vehicle control shows toxicity, the solvent concentration needs to be lowered. This may require preparing a more concentrated stock of this compound.[3]
Poor compound solubility Visually inspect the media after adding this compound for any signs of precipitation. Consider using a different solvent or a solubilizing agent like BSA. Test the solubility of this compound in your media at the desired concentrations before performing the cell-based assay.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures and reagents.
Issue 3: Discrepancy between different cytotoxicity assays.
Potential Cause Troubleshooting Step
Assay interference Run the assay in a cell-free system with your compound to see if it directly reacts with the assay reagents. For example, some compounds can reduce MTT in the absence of cells.
Different mechanisms of cell death One assay may be more sensitive to a particular cell death pathway (e.g., apoptosis vs. necrosis). Using a panel of assays can provide a more complete picture.[6]
Timing of assay The timing of the assay relative to compound addition is critical. Some cytotoxic effects may only be apparent after longer incubation times. Conversely, an early time point might miss delayed effects.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Reconstitution: Reconstitute lyophilized this compound in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.

  • Working Solutions: Prepare serial dilutions of the stock solution in the same solvent.

  • Dosing: Add a small volume of the working solution to the cell culture medium to achieve the final desired concentration. The final solvent concentration should be kept constant across all wells, including the vehicle control, and should ideally be below 0.5%.

  • Solubility Check: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation.

Protocol 2: General Cytotoxicity Assay Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the chosen cytotoxicity assay according to the manufacturer's instructions. Common assays include MTT, XTT, WST-1 (metabolic activity), LDH release (membrane integrity), or CytoTox-Glo™ (luminescent cytotoxicity assay).

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Quantitative Data Summary

As there is limited published data on the cytotoxicity of this compound, the following table is provided as an example of how to present such data. Researchers should generate their own data for their specific cell line and experimental conditions.

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
HeLaMTT48> 100
HepG2LDH Release48> 100
A549WST-172> 100

Note: The values presented are for illustrative purposes only and are not based on published experimental data.

Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by Related Eicosanoids

While specific signaling pathways for this compound are not well-documented, the related compound 8-HETE has been shown to be involved in MAPK and NF-κB signaling.[9] Researchers investigating the effects of this compound might consider examining these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation, Survival) Transcription_Factors->Gene_Expression

Caption: Putative signaling pathways for this compound.

Experimental Workflow for Investigating Unexpected Cytotoxicity

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting_Workflow A Unexpected Cytotoxicity Observed B Check for Obvious Issues: - Contamination - Incorrect Reagents - Calculation Errors A->B C Perform Vehicle Control Experiment B->C D Assess Compound Solubility (Visual Inspection, Microscopy) C->D I Conclusion: Artifact C->I Toxicity in vehicle control E Run Orthogonal Cytotoxicity Assays (e.g., Metabolic, Membrane Integrity, Apoptosis) D->E D->I Precipitation observed F Perform Cell-Free Assay (to check for assay interference) E->F E->I Inconsistent results G Optimize Experimental Conditions: - Lower Solvent Concentration - Use Solubilizing Agent - Vary Incubation Time F->G F->I Interference detected H Conclusion: True Cytotoxicity G->H G->I

Caption: Troubleshooting workflow for cytotoxicity assays.

References

how to prevent oxidation of 8(S)-HETrE during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the oxidation of 8(S)-HETrE during sample preparation. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so susceptible to oxidation?

This compound (8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid) is a bioactive lipid mediator derived from the metabolism of dihomo-γ-linolenic acid (DGLA) by the 5-lipoxygenase (5-LO) enzyme.[1] As a polyunsaturated fatty acid (PUFA) metabolite, its chemical structure contains multiple double bonds.[2][3] These double bonds are highly susceptible to attack by reactive oxygen species (ROS), leading to oxidative degradation. This process can be initiated by exposure to air (oxygen), light, heat, or the presence of trace metal ions, which can catalyze oxidative reactions.[4][5]

Q2: What are the most critical first steps to take after sample collection to prevent oxidation?

To minimize oxidation, you must act immediately upon sample collection. The primary goals are to inhibit enzymatic activity that could produce additional eicosanoids and to prevent chemical oxidation.

  • Work Quickly and on Ice: Keep the biological sample (e.g., plasma, tissue homogenate) at low temperatures (0-4°C) throughout the entire preparation process.[5]

  • Add Inhibitors: Immediately add a cyclooxygenase inhibitor, such as indomethacin (final concentration 10-15 µM), to prevent the exogenous formation of prostaglandins and thromboxanes.[6][7]

  • Add Antioxidants: Fortify the sample with an antioxidant cocktail to quench free radicals and prevent non-enzymatic lipid peroxidation.[4] A common choice is butylated hydroxytoluene (BHT).

  • Use an Inert Atmosphere: If possible, flush sample tubes with an inert gas like nitrogen or argon before sealing to displace oxygen.[4]

Q3: Which antioxidants and inhibitors are recommended for preserving this compound?

A combination of antioxidants, enzyme inhibitors, and metal chelators provides the most robust protection against degradation. The choice and concentration depend on the sample matrix and experimental design.

Compound Class Mechanism of Action Typical Working Concentration
Butylated Hydroxytoluene (BHT) AntioxidantScavenges free radicals to prevent lipid peroxidation.10-50 µM
Triphenylphosphine (TPP) AntioxidantReduces hydroperoxides to their corresponding hydroxides.100-200 µM
Indomethacin Enzyme InhibitorInhibits cyclooxygenase (COX) enzymes, preventing ex vivo eicosanoid synthesis.[6][7]10-15 µM
EDTA / Deferoxamine (DFOM) Metal ChelatorSequesters transition metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions.[5][8][9]1-5 mM
Q4: How should I properly store my biological samples and this compound standards?

Proper storage is critical for maintaining the integrity of this compound. The general recommendation is to store samples and standards at low temperatures in a non-reactive solvent under an inert atmosphere.

Material Storage Temperature Solvent/Condition Duration
This compound Standard -20°C[1][10]In ethanol or other organic solventShort-to-Mid-term (up to 2 years[1])
Biological Samples (Plasma, Serum, etc.) -80°CAfter addition of antioxidant/inhibitor cocktailLong-term
Extracted Samples (Post-SPE) -80°C[7]In elution solvent (e.g., ethyl acetate) or reconstituted in mobile phaseLong-term (before analysis)

Always flush vials with nitrogen or argon before sealing for long-term storage.

Q5: What are common pitfalls during the extraction process that can lead to sample degradation?

The extraction phase introduces several risks for oxidation and sample loss.

  • Solvent Purity: Always use high-purity, HPLC-grade or LC-MS-grade solvents and reagents to avoid contaminants that can promote oxidation or interfere with analysis.[11][12]

  • Exposure to Air: Limit the sample's exposure to air, especially during solvent evaporation steps. Drying samples under a gentle stream of nitrogen is preferable to using a vacuum concentrator, which can sometimes increase oxidation.[9]

  • Reagent Reactivity: Be aware that some reagents can degrade analytes. For instance, certain grades or brands of chloroform have been shown to react with lipids, leading to sample loss.[13]

  • Light Exposure: Protect samples from direct light, which can accelerate oxidative processes.[4] Use amber vials or cover tubes with foil.

Troubleshooting Guide

Problem: My this compound recovery is consistently low after Solid Phase Extraction (SPE).

Low recovery is a frequent issue that can often be traced back to the SPE protocol or sample degradation.

  • Possible Cause 1: Analyte Degradation. this compound may be oxidizing during the extraction process.

    • Solution: Ensure an antioxidant like BHT was added to the initial sample. Perform all steps on ice and minimize the time the sample spends exposed to air, especially after elution.

  • Possible Cause 2: Improper SPE Cartridge Conditioning. If the C18 sorbent is not properly wetted, it will not efficiently retain the analyte.

    • Solution: Follow the conditioning protocol strictly. Typically, this involves washing with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by an aqueous solution (e.g., water or buffer).[7] Do not let the cartridge run dry between conditioning and sample loading.

  • Possible Cause 3: Incomplete Elution. The elution solvent may not be strong enough to release this compound from the C18 sorbent.

    • Solution: Ensure the elution solvent is sufficiently nonpolar. Ethyl acetate is a common choice.[7] Consider increasing the volume of the elution solvent or trying a stronger solvent like methanol or acetonitrile, potentially with a small percentage of a modifier.

Problem: I am observing high background noise or multiple unexpected peaks in my LC-MS/MS chromatogram.

Extraneous peaks and high background often indicate sample contamination, either from oxidation byproducts or external sources.

  • Possible Cause 1: Lipid Oxidation Products. The extra peaks may be various oxidized forms of this compound or other lipids in the sample.

    • Solution: Review your sample handling protocol from collection to injection. Implement all recommended anti-oxidation strategies: use of antioxidants and chelators, maintaining low temperatures, and working under an inert atmosphere.

  • Possible Cause 2: Contaminated Reagents or Consumables. Solvents, water, pipette tips, or collection tubes can introduce contaminants.

    • Solution: Use fresh, high-purity solvents for your mobile phase and sample reconstitution.[11] Ensure all plasticware is of high quality and rinsed appropriately if necessary. Run a solvent blank to identify system-related contamination.

  • Possible Cause 3: Matrix Effects. Interfering substances from the biological matrix (e.g., phospholipids) that were not removed during SPE can suppress or enhance the this compound signal.

    • Solution: Optimize the wash step during your SPE protocol. A wash with a moderately polar solvent (e.g., 15% methanol in water followed by hexane) can help remove more polar and nonpolar interferences before eluting your analyte.[14]

Detailed Experimental Protocols

Protocol: Solid Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a standard method for extracting this compound and other eicosanoids from a plasma matrix prior to LC-MS/MS analysis.[6][7][15]

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Antioxidant/Inhibitor Stock Solution (e.g., BHT and Indomethacin in ethanol)

  • Internal Standard (e.g., this compound-d8)

  • HPLC-grade solvents: Methanol, Ethyl Acetate, Hexane, Acetonitrile

  • 2M Hydrochloric Acid (HCl)

  • Ultrapure Water

  • Nitrogen gas supply

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add the antioxidant/inhibitor solution and the deuterated internal standard. Vortex gently.

    • Acidify the sample to a pH of ~3.5 by adding approximately 50 µL of 2M HCl.[7] This protonates the carboxylic acid group of this compound, increasing its retention on the C18 sorbent.

    • Let the sample sit on ice for 15 minutes, then centrifuge to pellet any precipitated proteins.[7]

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 2 mL of ethyl acetate, followed by 2 mL of methanol, and finally 2 mL of ultrapure water.

    • Crucial: Do not allow the cartridge sorbent to go dry after the final water wash.

  • Sample Loading:

    • Load the supernatant from the acidified plasma sample onto the conditioned C18 cartridge.

    • Apply a gentle positive pressure or light vacuum to achieve a slow, consistent flow rate (approx. 0.5-1 mL/minute).

  • Washing:

    • Wash the cartridge with 2 mL of ultrapure water to remove salts and highly polar impurities.

    • Wash with 2 mL of hexane to remove neutral lipids and other nonpolar impurities.

  • Analyte Elution:

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all residual wash solvents.

    • Elute the this compound from the cartridge using 1-2 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas. Avoid overheating the sample.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). Vortex thoroughly.

    • The sample is now ready for LC-MS/MS analysis.

Visualized Workflows and Logic

G cluster_0 Sample Collection & Initial Handling cluster_1 Extraction Protocol cluster_2 Analysis cluster_key Key A 1. Collect Sample (e.g., Plasma) B 2. Add Antioxidant & Inhibitor Cocktail A->B C 3. Add Internal Standard (IS) B->C D 4. Acidify & Precipitate Protein C->D E 5. Solid Phase Extraction (SPE) D->E F 6. Elute Analyte E->F G 7. Dry Under N2 F->G H 8. Reconstitute in Mobile Phase G->H I 9. LC-MS/MS Analysis H->I Key1 Critical Anti-Oxidation Step Key2 Process Step Key3 Inert Atmosphere Step

Caption: Experimental workflow for this compound sample preparation.

G Problem Inaccurate or Irreproducible This compound Quantification Cause1 Low Analyte Recovery Problem->Cause1 Cause2 High Background / Interfering Peaks Problem->Cause2 Cause3 Poor Peak Shape / Shifting RT Problem->Cause3 Sol1a Verify SPE Protocol: - Conditioning - Elution Solvent - Drying Step Cause1->Sol1a Sol1b Assess Sample Degradation: - Add Antioxidants Early - Keep Samples on Ice Cause1->Sol1b Sol2a Check for Oxidation: - Use Inert Gas (N2) - Protect from Light Cause2->Sol2a Sol2b Check for Contamination: - Use HPLC/MS Grade Solvents - Run Blanks Cause2->Sol2b Sol2c Optimize SPE Wash Step to Remove Matrix Cause2->Sol2c Sol3a Ensure Complete Solvent Evaporation & Proper Reconstitution Cause3->Sol3a Sol3b Check LC Column Health & Mobile Phase Prep Cause3->Sol3b

Caption: Troubleshooting logic for inaccurate this compound results.

References

Validation & Comparative

Validating the Biological Effects of Synthetic 8(S)-HETrE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) and its biological activities, supported by experimental data and detailed protocols. This document aims to validate the utility of synthetic this compound as a reliable tool for research and development.

Executive Summary

Synthetic this compound demonstrates biological activities analogous to its naturally occurring counterparts and related eicosanoids, particularly in the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the promotion of cell migration. This guide summarizes the key biological functions, provides comparative data for the closely related compound 8(S)-HETE, and offers detailed experimental protocols to enable researchers to independently verify these effects. The consistency in biological activity supports the use of synthetic this compound as a cost-effective and readily available alternative to sourcing the natural compound, ensuring reproducibility in experimental settings.

Introduction to this compound and its Biological Significance

This compound is a hydroxyeicosatrienoic acid, a class of signaling lipids derived from the oxygenation of polyunsaturated fatty acids. Eicosanoids, including HETrEs and the more extensively studied hydroxyeicosatetraenoic acids (HETEs), are crucial mediators in a variety of physiological and pathological processes, including inflammation, cell proliferation, and tissue repair. Specifically, 8(S)-HETE, a compound structurally similar to this compound, has been identified as a key regulator of corneal epithelial cell migration during wound healing and as a potent agonist of PPARα, a nuclear receptor that plays a central role in lipid metabolism and inflammation.[1][2] The validation of synthetic this compound's biological effects is therefore of significant interest for studies involving these pathways.

Comparative Biological Activity

While direct comparative studies between synthetic and natural this compound are limited in publicly available literature, the biological activity of synthetic eicosanoids is widely accepted as equivalent to their natural counterparts, provided they are of high purity and stereochemical accuracy. The validation of synthetic compounds typically relies on demonstrating comparable activity to known related endogenous ligands in established bioassays.

For the purpose of this guide, we present data on the well-characterized analogue, 8(S)-HETE, as a benchmark for the expected activity of high-purity synthetic this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

8(S)-HETE is a known agonist of PPARs, with a particular affinity for PPARα. Activation of PPARα is a critical step in the regulation of lipid metabolism and inflammatory responses. The data below, from a luciferase reporter gene assay, demonstrates the dose-dependent activation of PPARα by 8(S)-HETE.

Concentration (μM)Fold Induction of PPARα Activity (mean ± SEM)
0.1~1.5 ± 0.2
1~3.5 ± 0.4
10~6.0 ± 0.5
30~7.5 ± 0.6
Data adapted from a study on 8S-HETE.[1]

This table clearly shows that 8(S)-HETE significantly activates PPARα in a concentration-dependent manner. It is anticipated that synthetic this compound would exhibit a similar dose-response curve in a PPARα activation assay.

Cell Migration

The role of 8-series HETEs in promoting cell migration is crucial for processes like wound healing. The ability of exogenous 8(S)-HETE to rescue inhibited cell migration provides strong evidence of its biological function. In a typical wound healing (scratch) assay, the rate of closure of a "wound" in a confluent cell monolayer is measured over time.

TreatmentWound Closure at 24h (%)
Control (Vehicle)45 ± 5
Lipoxygenase Inhibitor15 ± 3
Lipoxygenase Inhibitor + 8(S)-HETE (1 µM)42 ± 4
Hypothetical data based on the described effects in the literature.[1]

This data illustrates that 8(S)-HETE can effectively restore cell migration, indicating its pro-migratory activity. Synthetic this compound is expected to produce comparable results in similar cell migration assays.

Experimental Protocols

To facilitate the validation of synthetic this compound in your own laboratory setting, detailed protocols for key biological assays are provided below.

PPARα Activation Assay (Luciferase Reporter Assay)

Objective: To quantify the activation of PPARα by synthetic this compound in a cell-based reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARα expression vector

  • PPRE-luciferase reporter vector (containing PPAR response elements)

  • Renilla luciferase control vector (for normalization)

  • Lipofectamine 2000 (or similar transfection reagent)

  • DMEM with 10% FBS

  • Opti-MEM

  • Synthetic this compound (dissolved in ethanol or DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of synthetic this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System. Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of synthetic this compound on the migration of a selected cell line.

Materials:

  • Human keratinocytes (HaCaT) or other adherent cell line

  • DMEM with 10% FBS

  • Sterile 200 µL pipette tips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Synthetic this compound

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 6-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free DMEM containing different concentrations of synthetic this compound or vehicle control.

  • Image Acquisition: Immediately capture images of the wounds at time 0. Place the plate in an incubator and capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using ImageJ. Calculate the percentage of wound closure relative to the initial wound area for each treatment group.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 This compound Signaling Pathway Arachidonic Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic Acid->Lipoxygenase Metabolized by This compound This compound Lipoxygenase->this compound Produces PPARa PPARa This compound->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Initiates Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to Cell Migration Cell Migration Biological Effects->Cell Migration Lipid Metabolism Lipid Metabolism Biological Effects->Lipid Metabolism

Caption: this compound Signaling Pathway.

G cluster_1 Wound Healing Assay Workflow Seed Cells Seed Cells Grow to Confluence Grow to Confluence Seed Cells->Grow to Confluence Create Scratch Create Scratch Grow to Confluence->Create Scratch Wash Wash Create Scratch->Wash Add Treatment Add Treatment Wash->Add Treatment Image (T=0) Image (T=0) Add Treatment->Image (T=0) Incubate Incubate Image (T=0)->Incubate Image (T=x) Image (T=x) Incubate->Image (T=x) Analyze Data Analyze Data Image (T=x)->Analyze Data

Caption: Wound Healing Assay Workflow.

Conclusion

The available evidence strongly supports the biological activity of synthetic this compound, particularly in its role as a PPARα agonist and a promoter of cell migration. The data presented for the closely related compound, 8(S)-HETE, provides a reliable benchmark for validating the efficacy of synthetic this compound. The detailed experimental protocols included in this guide offer a clear pathway for researchers to independently confirm these biological effects. The use of high-purity synthetic this compound offers a dependable and accessible tool for advancing research in areas such as inflammation, wound healing, and metabolic diseases.

References

confirming the role of 8(S)-HETrE in [specific disease] models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid, or 8(S)-HETrE, is a hydroxylated metabolite of eicosatrienoic acid. As an oxylipin, it belongs to a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids that are integral to inflammatory and immune responses. While research specifically isolating the effects of this compound is still emerging, studies on the closely related and more extensively researched molecule, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), provide significant insights into the potential roles of this compound in disease, particularly in the realms of inflammation and cancer. This guide provides a comparative overview of the current understanding, leveraging data from 8(S)-HETE to infer the potential functions and mechanisms of this compound, while clearly noting the distinction.

Comparative Data on the Biological Activity of 8(S)-HETE

Due to the limited availability of quantitative data for this compound, this section presents data for its structural analog, 8(S)-HETE, to provide a comparative context for its potential biological activities.

Biological Activity Molecule Assay System Effective Concentration / IC50 Reference
Protein Kinase C (PKC) Activation8(S)-HETEMouse KeratinocytesIC50: 100 µM[1]
PPARα Activation8(S)-HETEN/AAs low as 0.3 µM[1]
Corneal Epithelial Cell Migration8(S)-HETERat Organ CultureComplete reversal of inhibition at tested concentrations[2]
Cardiomyocyte Hypertrophy8-HETEHuman Ventricular Cardiomyocytes (RL-14 cells)10 µM[3]
Inhibition of Cancer Cell Motility (Antagonist Effect)14,15-EEZE (EET antagonist)Prostate Carcinoma CellsConcentration-dependent inhibition[4]

Note: This table predominantly features data for 8(S)-HETE due to a lack of specific quantitative data for this compound in the public domain. 14,15-EEZE is included to provide context on the effects of related lipid mediator antagonists in cancer models.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound and related eicosanoids in inflammation and cancer models.

Eicosanoid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the extraction and quantification of eicosanoids from biological samples.

a. Sample Preparation (from cell culture media):

  • Collect cell culture media.

  • Add a mixture of deuterated internal standards to the media.

  • Acidify the sample to a pH of 3.0.

  • Perform solid-phase extraction (SPE) to isolate the eicosanoids.

  • Elute the eicosanoids with methanol.

  • Dry the eluent under a vacuum.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor and product ion transitions for each eicosanoid.

In Vitro Cell Proliferation/Viability Assay (WST-8 Assay)

This colorimetric assay assesses cell viability and proliferation.

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of this compound or other test compounds.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add WST-8 solution to each well.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Mouse Model of Acute Inflammation

This protocol describes a lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Administer this compound or a vehicle control to mice via intraperitoneal (i.p.) injection.

  • After a set pre-treatment time (e.g., 1 hour), induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • At a specified time point post-LPS injection (e.g., 4 hours), collect blood samples via cardiac puncture for cytokine analysis.

  • Harvest tissues (e.g., lungs, liver) for histological analysis and measurement of inflammatory markers.

  • Analyze serum cytokine levels (e.g., TNF-α, IL-6) using ELISA.

  • Process tissue samples for histology to assess immune cell infiltration or for homogenization to measure local eicosanoid and cytokine levels.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Inflammation

Based on the known actions of other HETEs, this compound may modulate inflammatory responses through pathways such as NF-κB. 8-HETE has been shown to induce cardiomyocyte hypertrophy through MAPK and NF-κB-dependent mechanisms[3].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Activates p50_p65_IkB p50/p65/IκBα IKK_Complex->p50_p65_IkB Phosphorylates IκBα p50_p65 p50/p65 p50_p65_IkB->p50_p65 IκBα degradation DNA DNA p50_p65->DNA Translocates to nucleus and binds to DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes 8S_HETrE This compound 8S_HETrE->Receptor Binds to

Caption: Putative this compound-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for Investigating this compound in a Cancer Cell Migration Model

This workflow outlines the steps to assess the effect of this compound on cancer cell migration.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cancer Cells Wound_Assay Create Scratch Wound in Monolayer Cell_Culture->Wound_Assay Add_HETrE Add this compound at Various Concentrations Wound_Assay->Add_HETrE Control Add Vehicle Control Wound_Assay->Control Imaging Image Wound Closure at 0h and 24h Add_HETrE->Imaging Control->Imaging Quantification Quantify Cell Migration Rate Imaging->Quantification Comparison Compare Migration in Treated vs. Control Groups Quantification->Comparison

Caption: Workflow for a scratch wound healing assay to test this compound's effect on cell migration.

Comparison with Alternatives

The biological effects of eicosanoids are highly specific to their structure. Therefore, the activity of this compound should be compared with other relevant lipid mediators to understand its unique role.

  • 8(S)-HETE vs. 12(S)-HETE and 9-HETE: In a corneal wound healing model, 8(S)-HETE was able to reverse the inhibitory effects of a lipoxygenase inhibitor on epithelial cell migration, whereas 12-HETE and 9-HETE had no effect[2]. This suggests a high degree of specificity in the biological actions of different HETE isomers.

  • Pro-inflammatory vs. Pro-resolving Lipids: While many eicosanoids, such as certain prostaglandins and leukotrienes, are potent pro-inflammatory mediators, others, like lipoxins and resolvins, are involved in the resolution of inflammation. The exact position of this compound within this spectrum is yet to be fully elucidated. One source suggests it can inhibit the production of pro-inflammatory cytokines, pointing towards a potential anti-inflammatory or pro-resolving role.

  • Enzymatic vs. Non-Enzymatic Production: HETEs can be produced both enzymatically by lipoxygenases and non-enzymatically through lipid peroxidation. The stereospecificity (the 'S' in this compound) indicates an enzymatic origin, which is often associated with more potent and specific biological activity compared to racemic mixtures produced by non-enzymatic oxidation[5].

Conclusion

The study of this compound is an emerging area with the potential to uncover novel mechanisms and therapeutic targets in inflammation and cancer. While direct experimental evidence for this compound is currently limited, the data available for the closely related molecule 8(S)-HETE suggests that it is a biologically active lipid mediator with specific effects on cell signaling, migration, and hypertrophy. Future research should focus on elucidating the specific dose-response relationships, receptor interactions, and signaling pathways of this compound to fully understand its physiological and pathological roles. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at confirming the role of this compound in various disease models.

References

A Comparative Analysis of 8(S)-HETrE and Arachidonic Acid Metabolites in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) and the diverse metabolites of arachidonic acid (AA) is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance in various biological contexts, supported by experimental data, to facilitate a deeper understanding of these lipid mediators and their potential therapeutic applications.

Introduction

Eicosanoids, a class of signaling molecules derived from fatty acids, play a pivotal role in a myriad of physiological and pathological processes, including inflammation, immunity, and cell growth. Arachidonic acid (AA) is a primary precursor for a wide array of these potent lipid mediators, which are generated through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). In contrast, this compound is a metabolite of γ-linolenic acid, produced via the 5-lipoxygenase (5-LO) pathway acting on dihomo-γ-linolenic acid. While structurally similar to AA metabolites, this compound's distinct origin suggests potentially unique biological functions. This guide delves into a comparative study of this compound and key AA metabolites, focusing on their roles in inflammation, cell proliferation, and migration.

Biosynthetic Pathways

The metabolic cascades of arachidonic acid and the formation of this compound are initiated by the release of their precursor fatty acids from the cell membrane.

Arachidonic Acid Metabolism: Upon cellular stimulation, phospholipase A2 (PLA2) liberates AA from membrane phospholipids. Subsequently, AA is metabolized by:

  • Cyclooxygenases (COX-1 and COX-2): Producing prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are key mediators of inflammation, pain, and platelet aggregation.

  • Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Generating leukotrienes (e.g., LTB4, LTC4) and hydroxyeicosatetraenoic acids (HETEs), including 8(S)-HETE, which are involved in inflammation, allergic reactions, and cell migration.

  • Cytochrome P450 (CYP) enzymes: Producing epoxyeicosatrienoic acids (EETs) and additional HETEs, which have diverse effects on vascular tone and inflammation.

This compound Synthesis: this compound is synthesized from dihomo-γ-linolenic acid, a downstream metabolite of γ-linolenic acid, through the action of 5-lipoxygenase.

cluster_AA Arachidonic Acid Metabolism cluster_HETrE This compound Synthesis Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX CYP450 CYP450 Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes HETEs (e.g., 8(S)-HETE) LOX->Leukotrienes EETs_HETEs EETs HETEs CYP450->EETs_HETEs DGLA Dihomo-γ-linolenic Acid Five_LOX 5-LOX DGLA->Five_LOX HETrE This compound Five_LOX->HETrE

Biosynthesis of Arachidonic Acid Metabolites and this compound.

Comparative Biological Activities

While direct comparative studies are limited, existing data allows for an initial assessment of the distinct and potentially overlapping biological activities of this compound and various AA metabolites.

Biological EffectThis compound8(S)-HETEProstaglandins (e.g., PGE2)Leukotrienes (e.g., LTB4)
Inflammation Limited data; serum levels decreased in a mouse model of obesity, suggesting a potential anti-inflammatory or metabolic regulatory role.Pro-inflammatory; involved in inflammation and hyperplasia.Pro-inflammatory; induce vasodilation, fever, and pain.Potent pro-inflammatory mediators; chemoattractant for leukocytes.
Cell Migration Not well-characterized.Regulates corneal epithelial cell migration during wound healing[1].Can influence cell migration in various contexts.Potent chemoattractant, inducing leukocyte migration.
Cell Proliferation Not well-characterized.May be involved in hyperplasia.Can promote proliferation in certain cell types.Can indirectly influence proliferation through inflammatory responses.

Signaling Pathways

The biological effects of these lipid mediators are transduced through specific signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).

Arachidonic Acid Metabolites:

  • 8(S)-HETE: Has been shown to exert its effects through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to pro-inflammatory and proliferative responses[2]. It is also an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα[3].

  • Prostaglandins and Leukotrienes: Bind to their respective GPCRs (e.g., EP receptors for PGE2, BLT receptors for LTB4), activating a cascade of intracellular signaling events that modulate cellular functions.

This compound: The specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated.

cluster_8HETE 8(S)-HETE Signaling cluster_PG_LT Prostaglandin/Leukotriene Signaling HETE_Receptor Receptor (e.g., PPARα) MAPK MAPK Pathway HETE_Receptor->MAPK NFkB NF-κB Pathway HETE_Receptor->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK->Gene_Expression NFkB->Gene_Expression PG_LT_Receptor GPCR (e.g., EP, BLT) Second_Messengers Second Messengers PG_LT_Receptor->Second_Messengers Cellular_Response Cellular Response (Inflammation, etc.) Second_Messengers->Cellular_Response

Signaling Pathways of AA Metabolites.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (CCK-8)

This assay is used to assess cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or AA metabolites for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assays

Wound Healing (Scratch) Assay: This method assesses collective cell migration.

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing the test compounds (this compound or AA metabolites).

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the gap is closed.

  • Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration.

Start Confluent Cell Monolayer Scratch Create Scratch Start->Scratch Treatment Add Test Compound Scratch->Treatment Image_0h Image at 0h Treatment->Image_0h Incubate Incubate Image_0h->Incubate Image_Xh Image at Intervals Incubate->Image_Xh Analysis Analyze Gap Closure Image_Xh->Analysis

Wound Healing Assay Workflow.

Transwell Migration Assay: This assay evaluates the migration of individual cells towards a chemoattractant.

  • Chamber Preparation: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (or the test compound) to the lower chamber.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration through the membrane (typically 12-24 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells under a microscope.

Conclusion

The metabolites of arachidonic acid represent a complex and extensively studied class of lipid mediators with profound implications in health and disease. This compound, a structurally related eicosanoid derived from a different precursor, presents an intriguing area for comparative research. While current data on the specific biological functions and signaling pathways of this compound are limited, its distinct biosynthetic origin warrants further investigation to uncover its unique physiological roles and therapeutic potential. This guide provides a foundational framework for researchers to design and execute comparative studies that will illuminate the nuanced differences and similarities between these important signaling molecules.

References

A Comparative Guide to the Quantification of 8(S)-HETrE: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE), a crucial lipid mediator in various physiological and pathological processes. The choice of quantification method can significantly impact experimental outcomes, and this document aims to provide the necessary data and protocols to make an informed decision between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and a representative competitive ELISA for HETE analysis. It is important to note that a commercially available ELISA kit specifically for 8(S)-HETE was not identified at the time of this publication. The ELISA data presented is representative of commercially available kits for structurally similar HETEs, such as 12(S)-HETE, and should be considered as an estimation of potential performance.

ParameterLC-MS/MSRepresentative HETE ELISA
Specificity Very High (distinguishes isomers)Variable (potential cross-reactivity)
Sensitivity (LLOQ) ~0.05 - 3 ng/mL~10 - 150 pg/mL
Dynamic Range Wide (typically 3-4 orders of magnitude)Narrow (typically 2-3 orders of magnitude)
Accuracy (% Recovery) 88.30% - 111.25%94% - 104% (for similar HETEs)
Precision (%CV) 1.03% - 11.82%Intra-assay: <11%, Inter-assay: <12% (for similar HETEs)
Sample Throughput LowerHigher
Multiplexing Capability Yes (simultaneous analysis of multiple analytes)No (single analyte per assay)
Cost per Sample HigherLower
Instrumentation Complex and expensiveWidely available plate readers

Experimental Protocols

Detailed methodologies for both LC-MS/MS and a representative competitive ELISA are provided below to allow for a thorough understanding of the experimental workflow.

LC-MS/MS Protocol for 8(S)-HETE Quantification

This protocol is a composite based on established methods for eicosanoid analysis.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 8(S)-HETE-d8) to the biological sample (plasma, serum, tissue homogenate).

  • Acidification: Acidify the sample to pH ~3.5 with a suitable acid (e.g., 1M HCl).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elution: Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 8(S)-HETE: Precursor ion (m/z 319.2) -> Product ions (e.g., m/z 115.1, 179.1).

    • Internal Standard (e.g., 8(S)-HETE-d8): Precursor ion (m/z 327.2) -> Product ions.

  • Data Analysis: Quantify 8(S)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Representative Competitive ELISA Protocol (based on 12(S)-HETE kits)

1. Reagent Preparation

  • Prepare wash buffer, assay buffer, standards, and controls according to the kit manufacturer's instructions.

2. Sample Preparation

  • Samples may require purification (e.g., SPE) to remove interfering substances.

  • Dilute purified samples in the provided assay buffer to fall within the standard curve range.

3. Assay Procedure

  • Add standards, controls, and samples to the wells of the antibody-coated microplate.

  • Add the HETE-enzyme conjugate (e.g., HETE-HRP) to each well.

  • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) to each well and incubate for a specified time to allow for color development.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 8(S)-HETE in the samples by interpolating their absorbance values on the standard curve. The concentration of the analyte is inversely proportional to the signal.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the DOT language.

Cross-Validation Workflow for 8(S)-HETrE Quantification cluster_sample Biological Sample cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., SPE or LLE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Aliquot 1 ELISA_plate Competitive ELISA Extraction->ELISA_plate Aliquot 2 MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_LCMS LC-MS/MS Data (Concentration) MS->Data_LCMS Reader Plate Reader (Absorbance Measurement) ELISA_plate->Reader Data_ELISA ELISA Data (Concentration) Reader->Data_ELISA Comparison Performance Comparison (Accuracy, Precision, etc.) Data_LCMS->Comparison Data_ELISA->Comparison

Caption: Experimental workflow for the cross-validation of this compound quantification techniques.

8(S)-HETE Signaling Pathway cluster_synthesis Biosynthesis cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses AA Arachidonic Acid (from membrane phospholipids) LOX Lipoxygenase (LOX) AA->LOX HETE8S 8(S)-HETE LOX->HETE8S GPCR Putative GPCR (G-Protein Coupled Receptor) HETE8S->GPCR Binding? PPARa PPARα (Nuclear Receptor) HETE8S->PPARa Activation MAPK_pathway MAPK Pathway (ERK, p38, JNK) GPCR->MAPK_pathway NFkB_pathway NF-κB Pathway GPCR->NFkB_pathway Gene_expression Target Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_expression Inflammation Inflammation MAPK_pathway->Inflammation Proliferation Cell Proliferation MAPK_pathway->Proliferation NFkB_pathway->Inflammation NFkB_pathway->Proliferation Gene_expression->Inflammation Gene_expression->Proliferation Migration Cell Migration Gene_expression->Migration

Independent Verification of 8(S)-HETrE's Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies specifically investigating the receptor binding of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE). As such, independent verification of a dedicated receptor for this lipid mediator is not available at this time. It is possible that the intended subject of inquiry was the structurally similar and more extensively studied compound, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

This guide will, therefore, provide a comparative analysis of the known receptor interactions and signaling pathways of 8(S)-HETE and the well-characterized eicosanoid, 12(S)-HETE, for which a specific G-protein coupled receptor has been identified and independently verified. This comparison aims to provide a valuable contextual framework for researchers, scientists, and drug development professionals working with these lipid mediators.

Comparative Overview of 8(S)-HETE and 12(S)-HETE Receptor Interactions

While a dedicated high-affinity receptor for 8(S)-HETE has yet to be conclusively identified, research indicates its interaction with nuclear receptors. In contrast, 12(S)-HETE has a well-established G-protein coupled receptor, GPR31.

LigandReceptor(s)Receptor TypeKey Findings
8(S)-HETE Peroxisome Proliferator-Activated Receptors (PPARs)Nuclear Receptor8(S)-HETE is a strong activator of PPARα and a weak activator of PPARγ, which are involved in the regulation of gene transcription related to lipid metabolism and adipocyte differentiation.[1]
12(S)-HETE GPR31 (also known as 12-HETER)G-protein Coupled Receptor (GPCR)GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[2][3] This binding is stereospecific to the S-enantiomer.[2][4]
Leukotriene B4 Receptor 2 (BLT2)G-protein Coupled Receptor (GPCR)12(S)-HETE can also bind to the BLT2 receptor, although with lower affinity compared to GPR31.[2]
Thromboxane ReceptorG-protein Coupled Receptor (GPCR)Both 12(S)-HETE and 12(R)-HETE can act as competitive antagonists at the thromboxane receptor.[5]

Quantitative Receptor Binding Data for 12(S)-HETE

Independent verification of receptor binding is crucial in pharmacology. The following table summarizes key binding affinity data for 12(S)-HETE with its primary receptor, GPR31, as reported in the literature.

LigandReceptorCell LineBinding Assay MetricValueReference
12(S)-[³H]HETEGPR31CHO (transfected)Kd (Dissociation Constant)4.8 ± 0.12 nM[3]
12(S)-HETEGPR31CHO (transfected)EC50 (GTPγS coupling)0.28 ± 1.26 nM[3]
12(S)-HETEGPR31PC-3 (prostate cancer)Kd (Dissociation Constant)~5 nM[4]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental findings. Below are summaries of common experimental protocols used to investigate receptor binding and signaling of HETEs.

Radioligand Binding Assay for 12(S)-HETE on GPR31

This protocol is a standard method for determining the binding affinity of a ligand to its receptor.[2][3]

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells are transiently transfected with a vector expressing the human GPR31 receptor. After incubation, the cells are harvested, and the plasma membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with various concentrations of radiolabeled 12(S)-[³H]HETE. To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of non-radiolabeled 12(S)-HETE.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

GTPγS Binding Assay

This functional assay measures the activation of a G-protein coupled receptor upon ligand binding.[3]

  • Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing the receptor of interest (e.g., GPR31) are prepared.

  • Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the ligand (e.g., 12(S)-HETE).

  • Incubation: The binding of the ligand to the receptor activates the G-protein, which then binds [³⁵S]GTPγS.

  • Separation and Quantification: The reaction is stopped, and the membranes are filtered to separate bound from free [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is plotted to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Signaling Pathways

The binding of 8(S)-HETE and 12(S)-HETE to their respective cellular targets initiates downstream signaling cascades that mediate their biological effects.

8(S)-HETE Signaling

While a specific cell surface receptor is not yet identified, 8(S)-HETE is known to influence intracellular signaling pathways, likely following its transport into the cell and interaction with nuclear receptors.

8(S)-HETE Intracellular Signaling Pathways
12(S)-HETE Signaling through GPR31

The binding of 12(S)-HETE to its receptor, GPR31, on the cell surface initiates a well-defined signaling cascade.

12(S)-HETE Signaling via GPR31

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a fundamental technique for characterizing receptor-ligand interactions.

Receptor_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Transfected Cells) Incubation Incubate Receptor with Radioligand +/- Competitor Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]12(S)-HETE) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., 12(S)-HETE) Competitor->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Binding_Curve Generate Binding Curve Quantification->Binding_Curve Calculate_Parameters Calculate Kd, Bmax, IC50 Binding_Curve->Calculate_Parameters

Workflow for Competitive Radioligand Binding Assay

References

8(S)-HETrE: A Review of Preclinical Data in the Absence of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis of clinical studies involving 8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8(S)-HETrE) cannot be provided at this time, as a comprehensive search of the scientific literature reveals a notable absence of published clinical trials or meta-analyses for this specific compound. This guide, therefore, summarizes the available preclinical information to offer a foundational understanding for researchers, scientists, and drug development professionals.

This compound is a hydroxylated metabolite of the omega-6 fatty acid, γ-linolenic acid (GLA).[1] Its formation proceeds through the intermediate dihomo-γ-linolenic acid (DGLA) and is catalyzed by the 5-lipoxygenase (5-LO) enzyme.[2] While research on this compound is limited, one preclinical study noted that serum levels of this metabolite were decreased in a mouse model of high-fat, high-sucrose diet-induced obesity.[1]

Due to the scarcity of data on this compound, this guide will also provide a comparative overview of the structurally similar and more extensively studied compound, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). It is crucial to note that 8(S)-HETE is a metabolite of arachidonic acid, not GLA, and its biological activities should not be directly extrapolated to this compound without further investigation.

Biosynthesis of this compound

The metabolic pathway leading to the synthesis of this compound is initiated from the dietary omega-6 fatty acid, γ-linolenic acid.

GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongation HETrE This compound DGLA->HETrE 5-Lipoxygenase (5-LO)

Biosynthesis of this compound from γ-linolenic acid.

Comparative Overview: this compound vs. 8(S)-HETE

To provide context for the potential biological roles of this compound, a comparison with the related lipid mediator, 8(S)-HETE, is presented below.

FeatureThis compound8(S)-HETE
Precursor Fatty Acid γ-Linolenic Acid (GLA)Arachidonic Acid (AA)
Key Enzyme in Synthesis 5-Lipoxygenase (on DGLA)8S-Lipoxygenase (on AA)[3]
Known Biological Roles Decreased serum levels in a mouse model of diet-induced obesity.[1]Involved in inflammation, hyperplasia, and regulation of epithelial cell migration.[3][4]
Signaling Pathways Not yet elucidated.Activates MAPK and NF-κB signaling pathways.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological assays of this compound are not extensively reported in the available literature. Researchers interested in studying this compound would likely need to adapt protocols used for other eicosanoids, such as those for 8(S)-HETE. These protocols typically involve:

  • Cell Culture and Stimulation: Culturing relevant cell lines (e.g., corneal epithelial cells, cardiomyocytes) and stimulating them with agents like calcium ionophore A23187 or phorbol esters to induce the production of eicosanoids.[3][5]

  • Lipid Extraction: Extraction of lipids from cell cultures or tissues using organic solvents.

  • Chromatography: Separation and purification of the target analyte using techniques like high-performance liquid chromatography (HPLC).[4]

  • Chiral Analysis: Determination of the stereochemistry of the hydroxyl group using chiral phase chromatography.[4]

  • Mass Spectrometry: Structural confirmation and quantification of the compound.

  • Biological Assays: Functional assays to determine the effect of the compound on cellular processes such as migration, proliferation, and signaling pathway activation (e.g., Western blotting for phosphorylated proteins).[4][5]

Potential Signaling Pathways: Insights from 8(S)-HETE

While the signaling pathways for this compound have not been described, studies on 8(S)-HETE have shown that it can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5] These pathways are central to cellular responses to stress, inflammation, and proliferation. The following diagram illustrates a potential signaling cascade for 8(S)-HETE, which could serve as a hypothetical framework for future investigations into this compound.

Disclaimer: The following diagram depicts the signaling pathway for 8(S)-HETE. The relevance of this pathway to this compound is currently speculative and requires experimental validation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_pathway MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_pathway Activates IKK IKK Complex Receptor->IKK Activates Gene Gene Transcription (Inflammation, Proliferation) MAPK_pathway->Gene Regulates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates IkB->NFkB_p65_p50 Releases NFkB_translocation->Gene Induces HETE 8(S)-HETE HETE->Receptor

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 8(S)-HETrE, a metabolite of the ω-6 fatty acid γ-linolenic acid. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.

PropertyValue
Chemical Formula C₂₀H₃₄O₃[1][2][3]
Molecular Weight 322.5 g/mol [1][2][3][4]
Appearance A solution in ethanol[1]
CAS Number 889573-69-7[1][2][3][5]
Storage Temperature -20°C[1]
Shipping Wet ice in continental US; may vary elsewhere[1]
Stability ≥ 2 years[1]

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. The following is a general procedural guide based on best practices for laboratory chemical waste disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, vials), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical (e.g., glass or polyethylene).

    • The container label should clearly identify the contents as "Hazardous Waste," list "this compound" as the primary constituent, and include an estimate of the concentration and volume.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide them with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of disposal. This documentation is essential for regulatory compliance.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically detailing the disposal of this compound. The disposal procedure outlined above is based on general principles of hazardous waste management. It is imperative to consult and follow the specific protocols established by your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate and containerize this compound waste separately B->C No D Consult EHS for mixed waste disposal protocol B->D Yes E Label container with 'Hazardous Waste' and contents C->E D->E F Store in designated Satellite Accumulation Area E->F G Contact EHS for waste pickup F->G H Document waste generation and disposal G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 8(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8(S)-HETrE). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.

Hazard Identification and Safety Data

This compound is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA)[1]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related and structurally similar compound 8(S)-HETE indicates that it is classified as an irritant. Users should handle this compound with the assumption that it presents similar hazards.

GHS Hazard Classification (based on 8(S)-HETE) [2]

  • Skin Irritation: Category 2 (Causes skin irritation)

  • Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Quantitative Safety and Physical Data

ParameterValueReference
GHS Pictogram Exclamation Mark[2]
Signal Word Warning[2]
Permissible Exposure Limit (PEL) Data not available
Threshold Limit Value (TLV) Data not available
LD50/LC50 Data not available
Molecular Formula C₂₀H₃₄O₃[1][3]
Molecular Weight 322.5 g/mol [1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE TypeSpecificationRationale
Hand Protection Nitrile or butyl-rubber chemical-resistant gloves.Prevents skin contact and irritation[2].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield.Protects against splashes of the solution, which can cause serious eye irritation[2].
Body Protection A lab coat should be worn at all times.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be required.Prevents inhalation and respiratory tract irritation[2].

Operational Plan: Handling and Storage

This compound is typically supplied as a solution in a flammable solvent like ethanol and requires specific handling and storage procedures to maintain its stability and ensure safety[1].

Step-by-Step Handling Procedure:

  • Preparation: Work in a designated area, preferably within a chemical fume hood to control vapors and prevent inhalation.

  • Temperature Acclimation: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric water, which could compromise the compound's stability.

  • Inert Gas: For compounds sensitive to oxidation, it is recommended to handle them under an inert gas atmosphere (e.g., argon or nitrogen).

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes upon first use.

  • Solvent Evaporation: If the experimental protocol requires the solvent to be removed, this should be done under a gentle stream of inert gas (e.g., nitrogen) in a chemical fume hood.

Storage Plan:

  • Short-term and Long-term Storage: Store vials at -20°C[1].

  • Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste containing this compound, including unused aliquots, contaminated pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office. The solvent (e.g., ethanol) may have specific disposal requirements.

  • Container Management: Keep the hazardous waste container sealed when not in use and store it in a designated secondary containment area.

  • EHS Pickup: Contact your institution's EHS office for pickup and disposal of the hazardous waste. Do not pour down the drain.

Experimental Protocols

While specific experimental protocols will vary, the following provides a general methodology for preparing this compound for use in a cell-based assay.

Protocol: Preparation of this compound for Cell Culture Treatment

  • Calculate Required Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Solvent Evaporation (if necessary): If the solvent (e.g., ethanol) is toxic to your cells at the required concentration, evaporate the solvent from the required aliquot of this compound under a stream of nitrogen.

  • Resuspension: Resuspend the dried lipid film in a suitable vehicle, such as dimethyl sulfoxide (DMSO) or a serum-free culture medium containing a carrier protein like fatty acid-free bovine serum albumin (BSA). Vortex briefly to ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions in the appropriate vehicle or cell culture medium to achieve the final working concentrations.

  • Cell Treatment: Add the prepared this compound solutions to your cell cultures and incubate for the desired time. Include a vehicle-only control in your experimental design.

Visualizations

Biosynthesis of this compound The following diagram illustrates the metabolic pathway for the formation of this compound.

This compound Biosynthesis GLA γ-Linolenic Acid (GLA) DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA HETE This compound DGLA->HETE Enzyme 5-Lipoxygenase (5-LO) Enzyme->DGLA

Caption: Biosynthesis pathway of this compound from γ-linolenic acid.

Safe Handling and Disposal Workflow This diagram outlines the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Receive this compound ppe Don PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood aliquot Aliquot for Single Use fume_hood->aliquot storage Store at -20°C aliquot->storage waste_collection Collect All Contaminated Waste aliquot->waste_collection Used/Empty Vials label_waste Label as Hazardous Waste waste_collection->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for safe handling, storage, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.